2-Mesitylenesulfonyl azide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
24906-63-6 |
|---|---|
Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
N-diazo-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-6-4-7(2)9(8(3)5-6)15(13,14)12-11-10/h4-5H,1-3H3 |
InChI Key |
WMJOJJCGTXFZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=[N+]=[N-])C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Mesitylenesulfonyl Azide: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Properties of 2-Mesitylenesulfonyl Chloride (Precursor)
Due to the limited availability of specific data for 2-Mesitylenesulfonyl azide, the properties of its immediate precursor, 2-Mesitylenesulfonyl chloride, are summarized below. These properties are crucial for the synthesis and handling of the target azide compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₂S | [1] |
| Molecular Weight | 218.70 g/mol | [2] |
| Appearance | White to grey crystalline powder | [3] |
| Melting Point | 55-57 °C | [4] |
| Boiling Point | 150 °C at 20 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
| CAS Number | 773-64-8 | [5][6] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Spectral data available. | [1] |
| ¹³C NMR | Spectral data available. | [1] |
| Mass Spectrometry | GC-MS data available; top peak at m/z 119. | [1] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [1] |
Synthesis of this compound
A general and widely used method for the synthesis of sulfonyl azides is the reaction of the corresponding sulfonyl chloride with sodium azide.[7]
Experimental Protocol: General Synthesis of Sulfonyl Azides
Materials:
-
2-Mesitylenesulfonyl chloride
-
Sodium azide (NaN₃)
-
Acetone (or other suitable solvent)
-
Water
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
Procedure:
-
Dissolve 2-mesitylenesulfonyl chloride in acetone in a reaction vessel equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Separately, dissolve sodium azide in a minimal amount of water.
-
Slowly add the aqueous sodium azide solution to the stirred solution of 2-mesitylenesulfonyl chloride, maintaining the low temperature.
-
Continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the sulfonyl azide.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Safety Note: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood, and the product should be protected from heat, shock, and friction.
Key Reactions and Applications
This compound, like other sulfonyl azides, is a valuable reagent in organic synthesis, primarily for diazo transfer reactions and azide-alkyne cycloadditions (Click Chemistry).
Diazo Transfer Reactions
Diazo transfer reactions involve the transfer of a diazo group (=N₂) from a sulfonyl azide to an active methylene compound, forming a new diazo compound.[8] This is a fundamental transformation in organic synthesis, as diazo compounds are versatile intermediates.
Materials:
-
Active methylene compound (e.g., a β-ketoester or malonate derivative)
-
This compound
-
A suitable base (e.g., triethylamine or DBU)
-
An appropriate solvent (e.g., acetonitrile or THF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the active methylene compound in the chosen solvent in a reaction vessel.
-
Add the base to the solution and stir to form the enolate.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating, monitoring for completion.
-
Work-up of the reaction typically involves quenching with water, extraction with an organic solvent, and purification of the resulting diazo compound by chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted-1,2,3-triazole is a cornerstone of "click chemistry".[9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[10][11][12][13]
Materials:
-
A terminal alkyne
-
This compound
-
A copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate)
-
A suitable solvent system (e.g., a mixture of t-butanol and water)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the terminal alkyne and this compound in the chosen solvent.
-
Add the copper(I) catalyst (or the copper(II) salt and the reducing agent).
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction for completion.
-
The product triazole can be isolated by extraction and purified by crystallization or chromatography.
Visualizing the Core Reactions
To further elucidate the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Synthesis of this compound.
Caption: Diazo Transfer Reaction Workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound is a potentially valuable reagent for organic synthesis, particularly for the introduction of diazo groups and for the construction of triazole rings via click chemistry. While specific physical and chemical data for this compound are not widely published, its properties and reactivity can be reliably predicted based on the known chemistry of its precursor and other sulfonyl azides. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this and related compounds. Researchers should exercise appropriate caution when handling this and other azide-containing molecules due to their potential instability. Further research into the specific properties and applications of this compound would be a valuable contribution to the field of synthetic chemistry.
References
- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]
- 3. 2-Mesitylenesulfonyl chloride, CasNo.773-64-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. 2-メシチレンスホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
Synthesis of 2-Mesitylenesulfonyl azide from mesitylenesulfonyl chloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-mesitylenesulfonyl azide from its corresponding sulfonyl chloride. The primary method involves a nucleophilic substitution reaction with an azide salt, a common and effective strategy for the preparation of sulfonyl azides. This document outlines a representative experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis.
Core Synthesis Pathway
The synthesis of this compound from 2-mesitylenesulfonyl chloride is achieved through a nucleophilic substitution reaction. In this process, the azide ion (
N3−
), typically from sodium azide (NaN3
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of aryl sulfonyl azides, which can be adapted for the synthesis of this compound. The values are based on general procedures and may require optimization for this specific substrate.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | ||
| 2-Mesitylenesulfonyl Chloride | 1.0 equivalent | Starting material |
| Sodium Azide | 1.1 - 1.5 equivalents | Slight excess of the azide source is common to ensure complete reaction. |
| Reaction Conditions | ||
| Solvent | Acetone/Water, Acetonitrile, Ethanol/Water | A co-solvent system is often employed to dissolve both reactants. |
| Temperature | Room Temperature to Reflux (e.g., 50-80 °C) | Reaction temperature can be adjusted to control the reaction rate. |
| Reaction Time | 1 - 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Yield | ||
| Expected Yield | 85 - 95% | Yields are typically high for this type of reaction. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar aryl sulfonyl azides.
Materials:
-
2-Mesitylenesulfonyl chloride
-
Sodium azide (
)NaN3 -
Acetone
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (
)MgSO4
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mesitylenesulfonyl chloride (1.0 eq.) in acetone.
-
Addition of Sodium Azide: In a separate beaker, prepare a solution of sodium azide (1.2 eq.) in a minimal amount of deionized water. Add the sodium azide solution dropwise to the stirring solution of 2-mesitylenesulfonyl chloride at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Safety Precaution: Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Avoid heating the azide product to high temperatures.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Navigating the Stability of 2-Mesitylenesulfonyl Azide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability and proper handling of reagents is paramount to ensuring experimental success and laboratory safety. 2-Mesitylenesulfonyl azide, a versatile reagent in organic synthesis, requires careful management due to its energetic nature. This technical guide provides an in-depth overview of its stability profile, recommended storage conditions, and the experimental protocols used to assess its thermal properties.
Thermal Stability and Decomposition Data
For sulfonyl azide reagents, an average enthalpy of decomposition (ΔHD) of -201 kJ mol–1 has been observed, indicating a significant energy release upon decomposition.[1] The onset temperature of decomposition for sulfonyl azides can vary, but they are generally more thermally stable than many diazo compounds.[1]
Table 1: General Thermal Properties of Sulfonyl Azides
| Parameter | Typical Value Range/Observation | Source |
| Onset of Decomposition (Tonset) | Generally above 100 °C, but can vary based on structure. | [1] |
| Enthalpy of Decomposition (ΔHD) | Average of -201 kJ mol–1 | [1] |
| Decomposition Products | Primarily nitrogen gas and a highly reactive nitrene species. | [1] |
It is critical to note that the presence of impurities or crude material can significantly lower the decomposition temperature and increase the risk of explosion.[1]
Recommended Storage and Handling Conditions
Proper storage and handling are essential to maintain the integrity and safety of this compound.
Storage:
-
Temperature: Store in a cool, well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[2] For short-term shipping (less than 2 weeks), room temperature is acceptable.[2]
-
Container: Keep the container tightly sealed.[2]
-
Environment: Store away from direct sunlight and sources of ignition.[2] It is also advised to keep it in a dry place.
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.
Handling:
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[2][3]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
-
Spills: In case of a spill, avoid creating dust.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[3] Prevent the product from entering drains.[3]
Experimental Protocols for Stability Assessment
The following outlines a typical experimental protocol for assessing the thermal stability of energetic materials like this compound using Differential Scanning Calorimetry (DSC).[1]
Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHD) of the substance.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure crucibles
-
Analytical balance (accurate to ±0.01 mg)
-
The sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound into a high-pressure crucible.
-
Sealing: Hermetically seal the crucible to ensure containment of any gaseous decomposition products.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Equilibrate the system at a starting temperature, typically 25 °C.
-
-
Thermal Scan:
-
Heat the sample at a constant rate, for example, 5 °C min–1.
-
Monitor the heat flow to the sample relative to the reference crucible as a function of temperature.
-
-
Data Analysis:
-
The onset temperature (Tonset) is determined as the temperature at which a significant exotherm (heat release) begins.
-
The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak.
-
Visualizing Stability and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Relationship between storage conditions and the stability of this compound.
Caption: Experimental workflow for DSC analysis of this compound.
References
An In-depth Technical Guide to Safety Precautions for Handling Sulfonyl Azides
For Researchers, Scientists, and Drug Development Professionals
Sulfonyl azides are versatile and powerful reagents in organic synthesis, widely utilized for diazo transfer reactions, C-H amination, and the construction of nitrogen-containing heterocycles. However, their utility is counterbalanced by their inherent instability and potential for explosive decomposition. A thorough understanding of their hazardous properties and strict adherence to safety protocols are paramount for their safe handling in a research and development setting. This guide provides a comprehensive overview of the safety precautions necessary when working with sulfonyl azides, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Core Hazard Assessment: Thermal and Impact Sensitivity
Sulfonyl azides are energetic compounds that can decompose exothermically, releasing significant amounts of energy and nitrogen gas. This decomposition can be initiated by heat, impact, friction, or electrostatic discharge. Several incidents of explosions involving sulfonyl azides have been reported in the literature.[1][2]
Quantitative Thermal Stability Data
Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of energetic compounds. The onset temperature (Tonset) of decomposition and the enthalpy of decomposition (ΔHD) are critical parameters in evaluating the hazard potential. A lower Tonset indicates lower thermal stability, while a higher (more negative) ΔHD signifies a more energetic decomposition.
The following table summarizes DSC data for common sulfonyl azides and other diazo transfer reagents, providing a basis for comparison.[1][2] It is important to note that variations in experimental conditions (e.g., heating rate, crucible type) can influence these values.[2]
| Compound | Tonset (°C) | ΔHD (kJ/mol) | Reference |
| p-Toluenesulfonyl azide (TsN3) | 125.1 | -208.5 | [1][2] |
| Methanesulfonyl azide (MsN3) | 123.6 | -215.1 | [1] |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 148.9 | -186.7 | [1][2] |
| o-Nitrobenzenesulfonyl azide (o-NBSA) | 136.7 | -297.8 | [1][2] |
| Imidazole-1-sulfonyl azide hydrochloride | 150 (violent decomposition) | Not Reported | [3] |
| Imidazole-1-sulfonyl azide hydrogen sulfate | 131 (decomposition) | Not Reported | [3] |
An average enthalpy of decomposition for sulfonyl azides is approximately -201 kJ/mol.[1][2] The Yoshida correlation can be applied to DSC data to provide an indication of both impact sensitivity and explosivity.[1][2] Many sulfonyl azides are predicted to exhibit impact sensitivity with exothermic decomposition.[1][2]
Safer Alternatives and Handling Strategies
Given the hazards associated with traditional sulfonyl azides, several strategies have been developed to mitigate the risks.
-
Use of Safer, Less Sensitive Reagents: Research has led to the development of alternative diazo transfer reagents with improved safety profiles. For instance, certain salts of imidazole-1-sulfonyl azide, such as the hydrogen sulfate salt, have been shown to be less sensitive to impact and friction compared to the hydrochloride salt.[3][4][5] Polystyrene-supported benzenesulfonyl azide is another safer, albeit more expensive, option.[1]
-
In Situ Generation: To avoid the isolation and handling of neat sulfonyl azides, protocols for their in situ generation have been developed. The "Sulfonyl-Azide-Free" (SAFE) protocol, for example, generates the diazo transfer reagent in situ from sodium azide and a sulfonyl chloride derivative.[6][7][8]
-
Flow Chemistry: Performing reactions in a continuous flow system minimizes the amount of hazardous material present at any given time, thereby reducing the potential consequences of an uncontrolled decomposition.[1]
Experimental Protocols for Safe Handling and Synthesis
Strict adherence to established protocols is crucial when working with sulfonyl azides. The following sections provide detailed methodologies for their synthesis and subsequent use in a diazo transfer reaction, incorporating critical safety measures.
Synthesis of p-Toluenesulfonyl Azide (TsN3)
This protocol is adapted from established literature procedures and emphasizes safety at each step.[9]
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN3)
-
Acetone
-
Water
-
Ice bath
-
Blast shield
-
Plastic or ceramic spatula
-
Non-metal tools for all manipulations
Procedure:
-
Reaction Setup: In a fume hood, behind a blast shield, dissolve p-toluenesulfonyl chloride in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Sodium Azide Solution: In a separate flask, dissolve sodium azide in water. Caution: Sodium azide is highly toxic. Avoid inhalation of dust and skin contact.[10] Use a plastic or ceramic spatula for weighing.
-
Reaction: Cool the solution of TsCl to 0 °C using an ice bath. Slowly add the aqueous solution of sodium azide dropwise to the stirred TsCl solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Note: An uncontrolled exotherm can lead to rapid decomposition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully add water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid p-toluenesulfonyl azide by vacuum filtration using a Büchner funnel. Crucially, do not use a metal spatula to scrape the solid. Use a plastic or ceramic spatula. Wash the solid with cold water.
-
Drying: Air-dry the product on the filter paper. Do not dry the product in an oven, as this can lead to thermal decomposition. For storage, it is recommended to keep the sulfonyl azide moist with a solvent or use it immediately in the next step.
-
Waste Disposal: Treat all waste containing sodium azide with an appropriate quenching agent (e.g., sodium nitrite and acid) to destroy any residual azide before disposal.[4]
General Protocol for a Diazo Transfer Reaction
This protocol outlines the general steps for using a sulfonyl azide in a diazo transfer reaction with an active methylene compound.
Materials:
-
Active methylene compound (e.g., a β-ketoester)
-
Sulfonyl azide (e.g., TsN3)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Blast shield
Procedure:
-
Reaction Setup: In a fume hood, behind a blast shield, dissolve the active methylene compound in the chosen solvent in a round-bottom flask with magnetic stirring.
-
Addition of Base: Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Azide: Dissolve the sulfonyl azide in a minimal amount of the reaction solvent. Handle the sulfonyl azide with extreme care, using non-metal spatulas and avoiding any friction or impact. Add the sulfonyl azide solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Purify the diazo compound by column chromatography. Note: Some diazo compounds are also unstable and should be handled with care.
Mandatory Visualizations
Logical Workflow for Handling Sulfonyl Azides
This diagram illustrates the decision-making process and necessary precautions when planning to work with sulfonyl azides.
Caption: Decision workflow for the safe handling of sulfonyl azides.
Experimental Workflow for Sulfonyl Azide Synthesis
This diagram outlines the key steps and safety checks for the synthesis of a sulfonyl azide.
Caption: Step-by-step workflow for the synthesis of sulfonyl azides.
Key Safety Precautions Summary
-
Always work on the smallest scale possible. [11]
-
Never work alone.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and gloves.
-
All manipulations of sulfonyl azides must be conducted in a chemical fume hood behind a blast shield.
-
Avoid heat, friction, impact, and electrostatic discharge.
-
Use plastic or ceramic spatulas and non-metal tools for handling solid sulfonyl azides. [12][13]
-
Do not use chlorinated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of explosive diazidomethane. [12][13][14]
-
Avoid acidic workups when residual sodium azide may be present, as this can generate highly toxic and explosive hydrazoic acid. [12][15]
-
Purification of sulfonyl azides should be limited to extraction and precipitation; distillation and sublimation should be avoided. [13]
-
Properly quench all azide-containing waste before disposal. [4][12]
By understanding the inherent risks and diligently applying these safety measures, researchers can harness the synthetic power of sulfonyl azides while minimizing the potential for hazardous incidents.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sensitivities of some imidazole-1-sulfonyl azide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 7. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ICSC 0950 - SODIUM AZIDE [chemicalsafety.ilo.org]
- 11. auckland.ac.nz [auckland.ac.nz]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. ucd.ie [ucd.ie]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Sulfonyl Azides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sulfonyl azides have emerged as powerful and versatile reagents in modern organic synthesis. Their unique reactivity allows for the construction of complex nitrogen-containing molecules, a feature of paramount importance in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of sulfonyl azides, with a focus on practical experimental details and safety considerations.
Introduction to Sulfonyl Azides
Sulfonyl azides (R-SO₂N₃) are a class of organic compounds characterized by the sulfonyl group directly attached to an azido moiety. The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the azide, making them valuable precursors for a variety of transformations. They are key reagents in several named reactions and have found widespread use in cycloadditions, C-H functionalization, and diazo transfer reactions. The careful handling of these reagents is crucial due to their potential instability.
Synthesis of Sulfonyl Azides
The preparation of sulfonyl azides can be broadly categorized into two main approaches: nucleophilic substitution on a sulfonyl derivative and diazo transfer to a primary sulfonamide.
From Sulfonyl Chlorides
A traditional and widely used method involves the reaction of sulfonyl chlorides with an azide source, typically sodium azide. This method is straightforward but requires caution due to the potential for the formation of hazardous byproducts.
Experimental Protocol: Synthesis of p-Toluenesulfonyl Azide (Tosyl Azide)
-
Materials: p-Toluenesulfonyl chloride (TsCl), sodium azide (NaN₃), acetone, water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride in acetone.
-
In a separate beaker, prepare a solution of sodium azide in water.
-
Cool the solution of TsCl in an ice bath and slowly add the aqueous solution of sodium azide dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and air-dry. The crude tosyl azide can be further purified by recrystallization from ethanol.
-
-
Safety Note: This reaction should be performed in a well-ventilated fume hood, and all equipment should be free of heavy metal contamination. Avoid using metal spatulas to handle azides[1].
From Sulfonamides via Diazo Transfer
An increasingly popular and often milder alternative is the diazo transfer reaction from primary sulfonamides. This method avoids the use of sulfonyl chlorides. Imidazole-1-sulfonyl azide hydrogen sulfate has been identified as an efficient and relatively stable reagent for this transformation.[2][3][4][5][6]
Experimental Protocol: Synthesis of a Sulfonyl Azide from a Primary Sulfonamide using Imidazole-1-sulfonyl Azide Hydrogen Sulfate
-
Materials: Primary sulfonamide, imidazole-1-sulfonyl azide hydrogen sulfate, potassium carbonate (K₂CO₃), copper(II) sulfate (CuSO₄) (catalytic), solvent (e.g., methanol/water).
-
Procedure:
-
To a stirred solution of the primary sulfonamide in a suitable solvent system (e.g., methanol/water), add potassium carbonate and a catalytic amount of copper(II) sulfate.
-
Add imidazole-1-sulfonyl azide hydrogen sulfate portion-wise to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the sulfonyl azide.
-
Key Reactions of Sulfonyl Azides
The rich reactivity of sulfonyl azides makes them valuable building blocks for a diverse array of organic transformations.
[3+2] Cycloaddition Reactions (Click Chemistry)
Sulfonyl azides readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and broad functional group tolerance.[7][8][9][10]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Sulfonyl azide, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., t-butanol/water).
-
Procedure:
-
In a reaction vessel, dissolve the sulfonyl azide and the terminal alkyne in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
To the reaction mixture, add an aqueous solution of copper(II) sulfate pentahydrate, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the 1,2,3-triazole product, which can be purified by column chromatography.
-
The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
C-H Amination/Amidation
Transition metal-catalyzed C-H amination and amidation reactions using sulfonyl azides have become a powerful tool for the direct installation of nitrogen-containing functional groups.[11][12] Rhodium catalysts are particularly effective in promoting these transformations, which proceed with high regioselectivity and functional group tolerance.[13][14][15]
Experimental Protocol: Rhodium-Catalyzed C-H Amination of an Arene
-
Materials: Arene with a directing group, sulfonyl azide, [Cp*RhCl₂]₂ catalyst, AgSbF₆ co-catalyst, solvent (e.g., 1,2-dichloroethane).
-
Procedure:
-
To a reaction tube, add the arene substrate, sulfonyl azide, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel to afford the aminated product.
-
The catalytic cycle is believed to involve C-H activation by the rhodium catalyst, followed by insertion of the sulfonyl azide and reductive elimination.
Caption: Catalytic Cycle for Rhodium-Catalyzed C-H Amination.
Diazo Transfer Reactions
Sulfonyl azides are the quintessential reagents for diazo transfer reactions, which are used to convert active methylene compounds into diazo compounds.[16][17] This transformation, often referred to as the Regitz diazo transfer, is fundamental for the synthesis of precursors for carbene and carbenoid chemistry.
Experimental Protocol: Regitz Diazo Transfer
-
Materials: Active methylene compound (e.g., β-ketoester), sulfonyl azide (e.g., tosyl azide), a non-nucleophilic base (e.g., triethylamine), solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the active methylene compound in the solvent in a round-bottom flask.
-
Add the base to the solution and stir for a short period.
-
Slowly add the sulfonyl azide to the reaction mixture at room temperature.
-
Stir the reaction until completion, as indicated by TLC.
-
Work-up typically involves removing the solvent under reduced pressure and purifying the resulting diazo compound by column chromatography. Caution: Diazo compounds can be explosive and should be handled with care.
-
Quantitative Data on Sulfonyl Azide Reactions
The efficiency and scope of reactions involving sulfonyl azides are highly dependent on the specific substrates and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Synthesis of Sulfonyl Azides from Primary Sulfonamides [18]
| Entry | Sulfonamide | Reagent | Yield (%) |
| 1 | Benzenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 95 |
| 2 | p-Toluenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 98 |
| 3 | p-Nitrobenzenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 85 |
| 4 | 2-Naphthalenesulfonamide | Imidazole-1-sulfonyl azide hydrogen sulfate | 92 |
Table 2: Substrate Scope of Rhodium-Catalyzed C-H Amination [14]
| Entry | Arene | Sulfonyl Azide | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Tosyl azide | 2-(2-Tosylaminophenyl)pyridine | 95 |
| 2 | 1-Phenylpyrazole | Mesyl azide | 1-(2-Mesylaminophenyl)pyrazole | 88 |
| 3 | Benzo[h]quinoline | p-Nitrobenzenesulfonyl azide | 10-(p-Nitrobenzenesulfonylamino)benzo[h]quinoline | 76 |
| 4 | N-Phenyl-1H-indole | Tosyl azide | N-(2-Tosylaminophenyl)-1H-indole | 82 |
Applications in Drug Development
The prevalence of sulfonamide and other nitrogen-containing moieties in pharmaceuticals underscores the importance of sulfonyl azide chemistry in drug discovery and development. The ability to efficiently construct C-N bonds and synthesize diverse heterocyclic scaffolds makes these reagents invaluable. For example, the triazole linkage formed via CuAAC is a common bioisostere for amide bonds, offering improved metabolic stability. Furthermore, direct C-H amination allows for the late-stage functionalization of complex drug candidates, accelerating the exploration of structure-activity relationships.
Safety and Handling of Sulfonyl Azides
WARNING: Sulfonyl azides are potentially explosive and should be handled with extreme caution.[1][19][20][21][22]
-
General Precautions:
-
Always work in a well-ventilated fume hood and behind a blast shield, especially when working on a larger scale.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid friction, shock, and sudden heating, as these can induce violent decomposition.
-
Use plastic or Teflon-coated spatulas; avoid contact with metals which can form explosive heavy metal azides.[1]
-
Do not use chlorinated solvents as reaction media with azides.[20]
-
-
Storage:
-
Store sulfonyl azides in a cool, dark place, preferably in a refrigerator.
-
Ensure containers are tightly sealed and properly labeled.
-
-
Disposal:
-
Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of according to institutional safety guidelines.
-
Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[21]
-
Conclusion
Sulfonyl azides are indispensable reagents in the toolkit of the modern organic chemist. Their diverse reactivity, enabling powerful transformations such as cycloadditions, C-H aminations, and diazo transfers, has cemented their role in the synthesis of a wide range of valuable molecules, from pharmaceuticals to advanced materials. A thorough understanding of their synthesis, reactivity, and, most importantly, safe handling procedures is essential for harnessing their full synthetic potential.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. [PDF] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]
- 17. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucd.ie [ucd.ie]
- 21. safety.pitt.edu [safety.pitt.edu]
- 22. ehs.yale.edu [ehs.yale.edu]
An In-depth Technical Guide to 2-Mesitylenesulfonyl Azide: Physicochemical Properties and Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 2-Mesitylenesulfonyl azide is limited in publicly available literature. The following guide is a comprehensive overview based on the known properties of its precursor, 2-Mesitylenesulfonyl chloride, and the general characteristics of sulfonyl azides.
Introduction
This compound is an organic sulfonyl azide compound. Sulfonyl azides are a class of versatile reagents in organic synthesis, most notably utilized for the transfer of a diazo group (=N₂) to active methylene compounds. This guide provides a detailed summary of the predicted physical and chemical characteristics of this compound, its probable synthetic route, and its expected reactivity based on analogous compounds.
Physicochemical Characteristics
Table 1: Physical and Chemical Properties of 2-Mesitylenesulfonyl Chloride (Precursor)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₂S | |
| Molecular Weight | 218.70 g/mol | [1] |
| Appearance | Off-white to grey crystalline powder | [2][3] |
| Melting Point | 53 - 57 °C | [2] |
| Boiling Point | 150 °C at 20 mmHg | [2][3] |
| Flash Point | > 110 °C (> 230 °F) | [2][4] |
| Solubility | Insoluble in water | [3][5] |
| Sensitivity | Moisture sensitive | [3] |
Predicted Properties of this compound:
Based on the properties of 2-Mesitylenesulfonyl chloride and general knowledge of sulfonyl azides, the following characteristics for this compound can be anticipated:
-
Appearance: Likely a colorless to pale yellow oil or a low-melting solid.
-
Stability: Organic azides are known to be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[6] Given the structure of this compound (9 carbons to 3 nitrogens), it is expected to be relatively more stable than smaller alkyl azides, but should still be handled with extreme caution.[6] Stability is decreased by heat, light, friction, and pressure.[6]
-
Solubility: Expected to be soluble in a range of organic solvents such as acetonitrile, dichloromethane, and ethers, and insoluble in water.
Synthesis and Experimental Protocols
The most common method for the synthesis of sulfonyl azides is the reaction of the corresponding sulfonyl chloride with an azide salt, typically sodium azide.[7][8]
3.1. General Synthesis of Sulfonyl Azides
The synthesis of sulfonyl azides can be achieved through a nucleophilic substitution reaction where the chloride ion of a sulfonyl chloride is displaced by the azide ion.[7][8]
Diagram 1: General Synthesis of Sulfonyl Azides
Caption: General reaction scheme for the synthesis of sulfonyl azides.
3.2. Proposed Synthesis of this compound
Experimental Protocol:
-
Materials: 2-Mesitylenesulfonyl chloride, sodium azide, and a suitable solvent such as acetone or acetonitrile.
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-Mesitylenesulfonyl chloride (1 equivalent) in acetone.
-
Add a solution of sodium azide (1.2 equivalents) in water to the stirring solution of the sulfonyl chloride.[9]
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 12 hours).[9]
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product and dissolve the inorganic salts.[9]
-
The crude this compound can be collected by filtration and washed with water.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
-
Note: This is a generalized procedure. Reaction conditions such as temperature and reaction time may need to be optimized. All work with azides should be performed in a well-ventilated fume hood behind a blast shield.[10]
Chemical Reactivity and Applications
Sulfonyl azides are primary reagents for diazo transfer reactions.[9][11] This reactivity is central to their application in organic synthesis.
4.1. Diazo Transfer Reactions
This compound is expected to react with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base to form diazo compounds.[9]
Diagram 2: Diazo Transfer Reaction Workflow
Caption: A typical workflow for a diazo transfer reaction.
4.2. Other Potential Reactions
-
Reactions with Amines: Sulfonyl azides can react with primary sulfonamides to generate other sulfonyl azides.[12]
-
Cycloadditions: Azides can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction often catalyzed by copper(I) (CuAAC or "click chemistry").[11]
-
Reactions with Tetrylenes: Some studies have shown that mesityl azide reacts with certain germylenes and stannylenes.[13]
Safety and Handling
Organic azides are energetic compounds and must be handled with appropriate safety precautions.[6]
Table 2: Safety and Handling Precautions for Sulfonyl Azides
| Precaution | Details | Reference |
| Personal Protective Equipment (PPE) | Wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile). A face shield is recommended when a splash hazard is present. | [10] |
| Engineering Controls | All manipulations should be conducted in a chemical fume hood, preferably with a blast shield. | [10] |
| Storage | Store in a cool, dry, and dark place, away from heat, light, friction, and shock.[6][10] Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.[2][10] | |
| Handling | Avoid contact with metals; use non-metal spatulas.[6] Do not use halogenated solvents as reaction media.[6] Avoid grinding or subjecting the material to shock. | |
| Spill and Waste Disposal | Treat spills as major incidents and follow institutional protocols.[10] Azide waste is considered extremely hazardous and must be segregated and disposed of according to regulations. Do not mix with acidic waste.[10] |
Spectroscopic Data
While specific spectra for this compound are not available, general characteristic spectroscopic features for sulfonyl azides can be predicted.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the azide asymmetric stretching vibration is expected in the region of 2100-2160 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons of the mesityl group and the methyl protons would be expected.
-
¹³C NMR: Resonances for the aromatic and methyl carbons would be observed.
-
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns would be expected.
For reference, spectroscopic data for the precursor, 2-Mesitylenesulfonyl chloride, may be available from various suppliers and databases.[15]
Conclusion
This compound, while not extensively documented, is predicted to be a valuable reagent in organic synthesis, particularly for diazo transfer reactions. Its synthesis from the corresponding sulfonyl chloride is expected to be straightforward. Due to the energetic nature of the azide functional group, strict adherence to safety protocols is imperative when handling this compound. Further research to fully characterize its physical properties and explore its reactivity is warranted.
References
- 1. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 773-64-8 C9H11ClO2S 2-Mesitylenesulfonyl chloride, CasNo.773-64-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. 2-mesitylene sulfonyl chloride, 773-64-8 [thegoodscentscompany.com]
- 5. 773-64-8|2-Mesitylenesulfonyl chloride| Ambeed [ambeed.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]
- 12. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. | Semantic Scholar [semanticscholar.org]
- 13. Reactions of Mesityl Azide with Ferrocene-Based N-Heterocyclic Germylenes, Stannylenes and Plumbylenes, Including PPh2 -Functionalised Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 773-64-8|2-Mesitylenesulfonyl chloride|BLD Pharm [bldpharm.com]
A Technical Guide to the Thermal Stability of Aryl Sulfonyl Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermal stability of aryl sulfonyl azides, a class of compounds widely used as reagents in organic synthesis, particularly for diazo transfer reactions. While indispensable in many synthetic routes, their energetic nature necessitates a thorough understanding of their thermal properties to ensure safe handling and application in research and development. This document summarizes key quantitative data, details common experimental protocols for stability assessment, and visualizes the fundamental processes and workflows involved.
Overview of Thermal Stability
Aryl sulfonyl azides are known to be energetic materials, prone to exothermic decomposition that can be violent if not properly controlled.[1][2] The stability of these compounds is a critical safety parameter, influenced by factors such as the substitution pattern on the aromatic ring and the presence of impurities.[1] Concerns over their instability and potential for explosive behavior often limit their application in industrial settings.[1] The primary decomposition pathway involves the extrusion of nitrogen gas (N₂) to form a highly reactive sulfonyl nitrene intermediate. Understanding the temperature at which this decomposition begins (onset temperature) and the amount of energy released (enthalpy of decomposition) is paramount for process safety.
Quantitative Thermal Stability Data
The thermal stability of aryl sulfonyl azides is typically characterized using techniques like Differential Scanning Calorimetry (DSC). This method measures the heat flow into or out of a sample as it is heated, allowing for the determination of key parameters such as the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d). A lower T_onset indicates lower thermal stability, while a more negative ΔH_d signifies a more energetic decomposition.
Data for several common aryl sulfonyl azides and related diazo transfer reagents are summarized below.
Table 1: Thermal Stability Data for Common Aryl Sulfonyl Azides
| Compound Name | Abbreviation | Onset Temperature (T_onset) °C | Enthalpy of Decomposition (ΔH_d) kJ/mol |
|---|---|---|---|
| p-Acetamidobenzenesulfonyl azide | p-ABSA | 100 | -201 |
| p-Toluenesulfonyl azide | TsN₃ | 107 | -193 |
| Methanesulfonyl azide | MsN₃ | 121 | -220 |
| 4-Dodecylbenzenesulfonyl azide | 114 | -160 | |
| o-Nitrobenzenesulfonyl azide | o-NBSA | 120 | -230 |
| 2,4,6-Triisopropylbenzenesulfonyl azide | Trisyl Azide | 80 | -197 |
Data sourced from Organic Process Research & Development.[1][2]
Table 2: Comparison with Other Diazo Transfer Reagents
| Compound Name | Type | Onset Temperature (T_onset) °C | Enthalpy of Decomposition (ΔH_d) kJ/mol |
|---|---|---|---|
| Imidazole-1-sulfonyl azide HCl | 110 | -193 |
| Azidotris(dimethylamino)phosphonium hexafluorophosphate | Azide | 134 | -244 |
Data sourced from Organic Process Research & Development.[1][2]
As observed in the data, sulfonyl azides possess a significantly higher energetic yield compared to many other diazo compounds, with an average enthalpy of decomposition around -201 kJ/mol.[1][2]
Key Experimental Protocols
The characterization of thermal stability for energetic materials like aryl sulfonyl azides relies on standardized thermoanalytical methods.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common techniques employed.[4][5]
DSC is a primary screening method used to determine the thermal decomposition profile of a substance.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_d).
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum crucibles (or other appropriate sealed crucibles for energetic materials)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 1.5–3 mg of the aryl sulfonyl azide into an aluminum DSC crucible.[6]
-
Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, typically ambient (e.g., 25 °C).
-
Heat the sample at a constant ramp rate. A rate of 2 to 10 °C/min is common.[1][6] For an initial conservative assessment, a rate of 2 °C/min can be used.[1]
-
Continue heating to a final temperature well beyond the decomposition event (e.g., 300-400 °C).
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The decomposition event will appear as a sharp exothermic peak.
-
The onset temperature (T_onset) is determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge.
-
The enthalpy of decomposition (ΔH_d) is calculated by integrating the area under the exothermic peak.
-
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and gas evolution.[3]
Objective: To determine the temperature at which mass loss due to decomposition begins.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pan (e.g., alumina, platinum)
-
Microbalance
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-20 mg) into the TGA sample pan.[7]
-
Instrument Setup:
-
Place the sample pan onto the TGA's balance mechanism.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a specified flow rate.[7]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., up to 800 °C) at a controlled, linear heating rate, such as 5 or 10 °C/min.[7]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
The decomposition temperature can be reported as the point where a specific percentage of weight loss occurs (e.g., 5% wt. loss).[7] The onset of mass loss corresponding to the extrusion of N₂ confirms the initial stage of decomposition.
-
To gain deeper kinetic insights, the activation energy (E_A) for the decomposition reaction can be determined by performing DSC experiments at multiple heating rates (φ).[3] The Kissinger equation is then applied:
ln(φ / T_p²) = ln(AR / E_A) - (E_A / RT_p)
Where:
-
φ = heating rate (K/min)
-
T_p = peak temperature of the exotherm (K)
-
A = pre-exponential factor
-
R = ideal gas constant
-
E_A = activation energy
By plotting ln(φ / T_p²) versus 1/T_p for a series of experiments (e.g., 5 different heating rates), the activation energy E_A can be calculated from the slope of the resulting line (-E_A/R).[3]
Visualized Pathways and Workflows
Visual diagrams help clarify the chemical processes and experimental procedures associated with assessing the thermal stability of aryl sulfonyl azides.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 7. electronics.org [electronics.org]
Solubility of 2-Mesitylenesulfonyl azide in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Mesitylenesulfonyl azide in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong foundational understanding based on the known behavior of analogous sulfonyl azides. Furthermore, it outlines a comprehensive experimental protocol for determining precise solubility, enabling researchers to generate the quantitative data required for their specific applications.
Qualitative Solubility Overview
The synthesis of sulfonyl azides, typically from their corresponding sulfonyl chlorides and an azide salt (e.g., sodium azide), offers significant insights into their solubility. The choice of solvent in these reactions is critical and is dictated by the need to dissolve both the organic sulfonyl chloride and the inorganic azide salt to a sufficient extent for the reaction to proceed efficiently.
Based on literature concerning the synthesis of various sulfonyl azides, including imidazole-1-sulfonyl azide and methanesulfonyl azide, a qualitative understanding of solvents suitable for dissolving this compound can be inferred. Acetonitrile is frequently highlighted as a solvent of choice for the synthesis of sulfonyl azides.[1] Other solvents such as ethyl acetate, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have also been employed in reactions involving sulfonyl azides, suggesting they are viable solvents for these compounds.[2]
The principle of "like dissolves like" suggests that this compound, a polar organic compound, will exhibit good solubility in polar aprotic solvents. Its solubility is likely to be lower in nonpolar solvents.
Table 1: Qualitative Solubility of Sulfonyl Azides in Common Organic Solvents (Inferred)
| Solvent | Type | Anticipated Solubility of this compound | Rationale/Notes |
| Acetonitrile (MeCN) | Polar Aprotic | High | Commonly used and effective solvent for sulfonyl azide synthesis.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Effective solvent for diazo-transfer reactions with related compounds.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Used for achieving near quantitative conversions in related reactions.[2] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate to High | Has been successfully used as a solvent for sulfonyl azide synthesis.[1] |
| Dichloromethane (DCM) | Moderately Polar | Moderate | A common solvent for many organic transformations. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A versatile solvent for a wide range of organic compounds. |
| Toluene | Nonpolar Aromatic | Low to Moderate | May have some solubility due to the aromatic nature of the mesityl group. |
| Hexanes/Heptanes | Nonpolar Aliphatic | Low | Expected to be a poor solvent due to the polarity of the sulfonyl azide group. |
| Methanol (MeOH) | Polar Protic | Moderate | Potential for reactivity; solubility should be determined with caution. |
| Water | Polar Protic | Very Low | Generally, organic azides have limited solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in various organic solvents.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
For viscous solvents, centrifugation may be necessary to separate the solid phase.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
-
-
Analytical Quantification (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment for each solvent of interest.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a process involving this compound, such as a diazo-transfer reaction, is a critical step that impacts reaction rate, yield, and purity of the final product. The following diagram illustrates a logical workflow for this selection process.
References
Methodological & Application
Application Notes and Protocols: Diazo Transfer Reaction Using 2-Mesitylenesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazo transfer reaction is a powerful and versatile method in organic synthesis for the introduction of a diazo group (=N₂) onto a substrate, typically an active methylene compound. These resulting diazo compounds are valuable intermediates, serving as precursors for a wide array of chemical transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements. The choice of the diazo transfer reagent is crucial for the success of the reaction, influencing efficiency, safety, and substrate scope.
This document provides a detailed protocol for performing a diazo transfer reaction using 2-Mesitylenesulfonyl azide. This sterically hindered sulfonyl azide can offer advantages in certain applications, potentially influencing reactivity and selectivity. As with all sulfonyl azides, appropriate safety precautions must be strictly followed due to their potential explosive nature.
Safety Precautions
Working with sulfonyl azides requires stringent safety measures. This compound, like other organic azides, is a potentially explosive compound and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of this compound and the diazo transfer reaction itself must be conducted in a well-ventilated chemical fume hood.
-
Blast Shield: The use of a blast shield is highly recommended during the reaction setup and workup.
-
Scale: It is advisable to perform the reaction on a small scale initially to assess its behavior.
-
Temperature Control: Avoid excessive heating of sulfonyl azides, as this can lead to violent decomposition.
-
Metal Spatulas: Do not use metal spatulas to handle sulfonyl azides, as friction can cause detonation. Use plastic or ceramic spatulas instead.
-
Waste Disposal: Quench any residual azide in the reaction mixture and glassware with a suitable reducing agent before disposal. Dispose of all chemical waste according to institutional safety guidelines.
Reaction Principle and Mechanism
The diazo transfer reaction, often referred to as the Regitz diazo transfer, involves the transfer of a diazo group from a sulfonyl azide to a C-H acidic compound, such as a 1,3-dicarbonyl compound. The reaction is typically carried out in the presence of a base.
The generally accepted mechanism proceeds as follows:
-
Deprotonation: A base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the terminal nitrogen atom of the sulfonyl azide.
-
Intermediate Formation: This attack forms a triazene-like intermediate.
-
Proton Transfer and Elimination: A subsequent proton transfer and elimination of the sulfonamide anion lead to the formation of the desired diazo compound and the corresponding sulfonamide byproduct.
Experimental Protocol
This protocol describes a general procedure for the diazo transfer reaction to an active methylene compound using this compound. The optimal conditions, including the choice of base and solvent, may vary depending on the specific substrate.
Materials:
-
Active methylene compound (e.g., β-ketoester, 1,3-diketone)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM))
-
Base (e.g., triethylamine (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 equiv.) in the chosen anhydrous solvent.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add the base (1.1 - 1.5 equiv.) dropwise to the solution.
-
Addition of Diazo Transfer Reagent: To the stirring solution at 0 °C, add a solution of this compound (1.0 - 1.2 equiv.) in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure diazo compound. The sulfonamide byproduct can also be isolated.
Data Presentation
| Substrate (Active Methylene Compound) | Sulfonyl Azide Reagent | Base | Solvent | Yield (%) |
| Diethyl malonate | p-Toluenesulfonyl azide | Et₃N | Acetonitrile | 85-95 |
| Ethyl acetoacetate | Methanesulfonyl azide | Et₃N | Acetonitrile | 80-90 |
| 1,3-Cyclohexanedione | p-Acetamidobenzenesulfonyl azide | Pyridine | Dichloromethane | 75-85 |
| Dibenzoylmethane | p-Toluenesulfonyl azide | Et₃N | THF | 90-98 |
| Dimedone | p-Toluenesulfonyl azide | Et₃N | Ethanol | >90 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Regitz diazo transfer reaction.
Caption: General mechanism of the Regitz diazo transfer reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the diazo transfer reaction.
Caption: Experimental workflow for the diazo transfer reaction.
Application of 2-Mesitylenesulfonyl Azide in the Synthesis of α-Diazo Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of α-diazo ketones is a cornerstone of modern organic chemistry, providing versatile intermediates for a range of transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements. The Regitz diazo transfer reaction, which utilizes sulfonyl azides, is a primary method for introducing the diazo functionality. This document provides a detailed overview of the application of sulfonyl azides in the synthesis of α-diazo ketones, with a specific focus on 2-mesitylenesulfonyl azide. Due to limited specific literature on this compound for this transformation, this report also includes a general, robust protocol using a more common sulfonyl azide as a representative example.
Introduction
α-Diazo ketones are key building blocks in synthetic organic chemistry. The Regitz diazo transfer reaction is a widely employed method for their synthesis, involving the reaction of an active methylene compound with a sulfonyl azide in the presence of a base.[1] Direct diazo transfer to simple ketone enolates is often inefficient.[2][3] Therefore, a common and effective strategy involves a two-step sequence:
-
Activation of the Ketone: The ketone is first converted into a more acidic 1,3-dicarbonyl compound. This is typically achieved through formylation or trifluoroacetylation.[1][2]
-
Diazo Transfer: The activated ketone then readily undergoes diazo transfer upon treatment with a sulfonyl azide and a base.
Various sulfonyl azides have been developed and utilized for this purpose, including p-toluenesulfonyl azide (TsN₃), methanesulfonyl azide (MsN₃), p-nitrobenzenesulfonyl azide, and p-acetamidobenzenesulfonyl azide (p-ABSA).[2][3] The choice of sulfonyl azide can influence reaction efficiency and safety. Notably, the handling of sulfonyl azides requires caution due to their potential explosive nature, which has led to the development of safer, in situ generation protocols, often referred to as 'Sulfonyl-Azide-Free' (SAFE) methods.[4][5][6]
This compound in Diazo Transfer Reactions
While a range of sulfonyl azides are well-documented for the synthesis of α-diazo ketones, there is a notable scarcity of specific literature detailing the application of this compound for this purpose. The steric hindrance imparted by the two ortho-methyl groups on the mesityl moiety may influence its reactivity in the diazo transfer process. In some contexts, sterically hindered sulfonyl azides have been noted to result in lower yields of the desired diazo compounds. For instance, in the synthesis of α-diazo-β-ketosulfones, the use of the sterically hindered mesitylenesulfonyl chloride led to a low yield of the desired product. While this does not preclude its utility in all cases, it suggests that reaction conditions may require careful optimization.
General Reaction Mechanism
The generally accepted mechanism for the Regitz diazo transfer to an activated ketone (in this case, a 1,3-dicarbonyl compound) is depicted below. The reaction is initiated by the deprotonation of the acidic α-proton of the 1,3-dicarbonyl compound by a base. The resulting enolate then attacks the terminal nitrogen of the sulfonyl azide. Subsequent intramolecular cyclization and fragmentation lead to the formation of the α-diazo ketone and the corresponding sulfonamide byproduct.
Caption: General mechanism of the Regitz diazo transfer reaction.
Experimental Workflow
The synthesis of α-diazo ketones from simple ketones via the Regitz diazo transfer typically follows a two-step experimental workflow.
Caption: General experimental workflow for α-diazo ketone synthesis.
Quantitative Data
The following table summarizes representative yields for the synthesis of α-diazo ketones from various ketones using different sulfonyl azides. This data is intended to provide a comparative overview.
| Starting Ketone | Activating Group | Sulfonyl Azide | Base | Solvent | Yield (%) | Reference |
| Acetophenone | Trifluoroacetyl | p-Toluenesulfonyl Azide | Et₃N | Acetonitrile | 85 | --INVALID-LINK-- |
| 2-Acetylnaphthalene | Trifluoroacetyl | p-Acetamidobenzenesulfonyl Azide | Et₃N | Acetonitrile | 92 | --INVALID-LINK-- |
| Cyclohexanone | Formyl | p-Toluenesulfonyl Azide | Et₃N | Acetonitrile | 78-83 | --INVALID-LINK-- |
| Propiophenone | Trifluoroacetyl | Methanesulfonyl Azide | Et₃N | Acetonitrile | 88 | --INVALID-LINK-- |
| 4-Phenyl-2-butanone | Trifluoroacetyl | p-Nitrobenzenesulfonyl Azide | Et₃N | Acetonitrile | 91 | --INVALID-LINK-- |
Detailed Experimental Protocol (Representative Example)
This protocol describes the synthesis of an α-diazo ketone from a simple ketone via a two-step, one-pot procedure using p-toluenesulfonyl azide as the diazo transfer agent. This procedure is a general guideline and may require optimization for different substrates and sulfonyl azides.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, 1.0 M solution in THF)
-
Ethyl trifluoroacetate (1.2 equiv)
-
p-Toluenesulfonyl azide (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
Step 1: Activation of the Ketone (Trifluoroacetylation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS solution (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add ethyl trifluoroacetate (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Diazo Transfer
-
To the reaction mixture containing the activated ketone, add acetonitrile, followed by triethylamine (1.5 equiv) and p-toluenesulfonyl azide (1.2 equiv) at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure α-diazo ketone.
Safety Precautions:
-
Sulfonyl azides are potentially explosive and should be handled with care behind a safety shield. Avoid friction, shock, and heat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The synthesis of α-diazo ketones via the Regitz diazo transfer is a powerful and versatile method in organic synthesis. While this compound is not a commonly cited reagent for this transformation, likely due to steric hindrance, the general principles and protocols outlined in this document provide a solid foundation for researchers exploring its potential use. The provided representative protocol using p-toluenesulfonyl azide offers a well-established starting point for the synthesis of a wide range of α-diazo ketones. As with any energetic materials, appropriate safety precautions must be strictly adhered to when working with sulfonyl azides.
References
- 1. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 5. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles Using 2-Mesitylenesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and drug development due to its unique chemical properties, including its ability to act as a stable, non-classical bioisostere for amide bonds, engage in hydrogen bonding, and participate in dipole-dipole interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] The use of sulfonyl azides, such as 2-mesitylenesulfonyl azide, in this reaction leads to the formation of N-sulfonylated 1,2,3-triazoles. These compounds are not only valuable final products but also serve as versatile intermediates for further chemical transformations.[4]
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing this compound.
Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle that ensures high regioselectivity for the 1,4-disubstituted triazole isomer. The generally accepted mechanism involves the following key steps:
-
Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, a terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne for subsequent reaction.
-
Coordination of the Azide: The sulfonyl azide, in this case, this compound, coordinates to the copper(I) center of the acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper(III)-triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis, typically with a proton source from the reaction medium, to release the N-sulfonylated 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.
The electron-withdrawing nature of the mesitylenesulfonyl group can influence the reactivity of the azide and the stability of the intermediates in the catalytic cycle.[4]
Experimental Protocols
The following protocols are representative methods for the synthesis of 1,4-disubstituted-1-(2-mesitylenesulfonyl)-1,2,3-triazoles. While a specific protocol for this compound is not widely published, the following general procedure for sulfonyl azides can be effectively adapted.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-(2-Mesitylenesulfonyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a common method using copper(II) sulfate as a precursor to the active copper(I) catalyst, with sodium ascorbate as the in-situ reducing agent.[5]
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylacetylene (1.1 mmol, 1.1 equiv), and a 1:1 mixture of tert-butanol and water (10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-18 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(2-mesitylenesulfonyl)-4-phenyl-1H-1,2,3-triazole.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-sulfonyl-1,2,3-triazoles using a similar copper-catalyzed methodology with tosyl azide, which is expected to have comparable reactivity to this compound.[4]
| Entry | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(Tosyl)-4-phenyl-1H-1,2,3-triazole | 3.5 | 89 |
| 2 | 1-Octyne | 1-(Tosyl)-4-hexyl-1H-1,2,3-triazole | 4 | 85 |
| 3 | Propargyl alcohol | (1-(Tosyl)-1H-1,2,3-triazol-4-yl)methanol | 2 | 92 |
| 4 | 3,3-Dimethyl-1-butyne | 4-(tert-Butyl)-1-(tosyl)-1H-1,2,3-triazole | 18 | 78 |
| 5 | Ethyl propiolate | Ethyl 1-(tosyl)-1H-1,2,3-triazole-4-carboxylate | 6 | 82 |
Data adapted from a study on the synthesis of 1-sulfonyl-1,2,3-triazoles using tosyl azide.[4] The yields and reaction times are illustrative and may vary for reactions with this compound.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 1-(2-mesitylenesulfonyl)-1,2,3-triazoles.
Caption: General experimental workflow for the synthesis of 1,2,3-triazoles.
Reaction Mechanism
The diagram below outlines the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.
Applications in Drug Development
N-sulfonyl-1,2,3-triazoles are valuable compounds in drug discovery for several reasons:
-
Bioisosterism: The triazole ring can mimic the geometry and electronic properties of an amide bond, offering improved metabolic stability.
-
Modulation of Physicochemical Properties: The sulfonyl group can be modified to tune the solubility, lipophilicity, and other properties of a drug candidate.
-
Synthetic Handles: The N-sulfonyl group can be cleaved under specific conditions to yield the corresponding NH-triazole, providing a route to further derivatization.
The methodologies described herein provide a reliable pathway for the synthesis of these important heterocyclic compounds, enabling their exploration in various drug discovery programs.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Mesitylenesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. This reaction is celebrated for its high yield, broad scope, and the formation of only inoffensive byproducts.[1] The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a motif increasingly utilized in drug discovery, bioconjugation, and materials science.[2][3] This document provides detailed application notes and protocols for the use of 2-Mesitylenesulfonyl Azide in CuAAC reactions, with a focus on its application in research and drug development.
While general protocols for CuAAC are widely available, the use of sulfonyl azides, such as this compound, presents unique considerations due to their electronic properties. The strong electron-withdrawing nature of the sulfonyl group can influence the stability of reaction intermediates, necessitating optimized conditions to achieve high yields of the desired 1-sulfonyl-1,2,3-triazole product.[4]
Applications in Drug Discovery and Chemical Biology
The 1,2,3-triazole core formed via the CuAAC reaction is a valuable pharmacophore, known to participate in hydrogen bonding and act as a stable linker. The use of this compound allows for the introduction of a bulky and rigid mesitylenesulfonyl group, which can be leveraged to:
-
Modulate Pharmacokinetic Properties: The lipophilic nature of the mesityl group can influence the solubility, cell permeability, and metabolic stability of a drug candidate.
-
Explore Structure-Activity Relationships (SAR): The rigid triazole linkage combined with the sterically demanding mesitylenesulfonyl group can be used to probe the binding pockets of biological targets with high specificity.
-
Develop Novel Bioconjugates: The bioorthogonal nature of the CuAAC reaction allows for the specific labeling and tracking of biomolecules in complex biological systems.
Key Experimental Considerations for Sulfonyl Azides
The reaction of sulfonyl azides in CuAAC can be sensitive to reaction conditions. The choice of catalyst, ligand, and solvent can significantly impact the reaction outcome. For instance, the use of copper(I) thiophene-2-carboxylate (CuTC) has been shown to be effective for the synthesis of 1-sulfonyl-1,2,3-triazoles at room temperature under both anhydrous and aqueous conditions.[5] Another effective catalytic system involves copper(II) acetate monohydrate in combination with 2-aminophenol as a ligand and reductant.[6]
Experimental Protocols
The following protocols are representative for the CuAAC reaction with sulfonyl azides and should be optimized for specific substrates, including this compound.
Protocol 1: CuAAC of this compound using Copper(I) Thiophene-2-Carboxylate (CuTC)[5]
Materials:
-
This compound
-
Terminal Alkyne
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile) or Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the terminal alkyne (1.0 equiv) in the chosen solvent, add this compound (1.1 equiv).
-
Add Copper(I) thiophene-2-carboxylate (CuTC) (1-5 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be filtered to remove the catalyst (if heterogeneous in water) or subjected to standard workup procedures such as extraction and column chromatography to isolate the 1-(2-Mesitylenesulfonyl)-1,2,3-triazole product.
Protocol 2: CuAAC of this compound using Copper(II) Acetate and 2-Aminophenol[6]
Materials:
-
This compound
-
Terminal Alkyne
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
2-Aminophenol
-
Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equiv) and this compound (1.2 equiv) in acetonitrile.
-
Add 2-Aminophenol (10-20 mol%) to the mixture.
-
Add Copper(II) acetate monohydrate (5-10 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-Mesitylenesulfonyl)-1,2,3-triazole.
Data Presentation
The following tables summarize typical reaction parameters for the CuAAC of sulfonyl azides, providing a baseline for optimization with this compound.
Table 1: Representative Reaction Conditions for CuAAC with Sulfonyl Azides.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| CuTC | None | CH₂Cl₂ or H₂O | Room Temp | 1-24 h | [5] |
| Cu(OAc)₂·H₂O | 2-Aminophenol | MeCN | Room Temp | 0.5-2 h | [6] |
Table 2: Illustrative Yields for CuAAC of Various Sulfonyl Azides.
| Sulfonyl Azide | Alkyne | Catalyst System | Yield (%) | Reference |
| Tosyl Azide | Phenylacetylene | CuTC | 95 | [5] |
| 4-Nitrobenzenesulfonyl Azide | 1-Octyne | CuTC | 88 | [5] |
| Tosyl Azide | Propargyl Alcohol | Cu(OAc)₂·H₂O / 2-Aminophenol | 92 | [6] |
| Mesitylenesulfonyl Azide | Phenylacetylene | Cu(OAc)₂·H₂O / 2-Aminophenol | 90 | [6] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
Diagram 1: General Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General mechanism of the CuAAC reaction.
Diagram 2: Experimental Workflow for a Typical CuAAC Reaction
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. nstchemicals.com [nstchemicals.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Regitz Diazo Transfer with 2-Mesitylenesulfonyl Azide for Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Regitz diazo transfer is a powerful and widely utilized method in organic synthesis for the introduction of a diazo group onto an active methylene compound. This reaction has significant implications in medicinal chemistry and drug development, as the resulting diazo compounds are versatile intermediates for the synthesis of a variety of nitrogen-containing heterocycles, for carbon-carbon bond formation, and as precursors for carbene-mediated transformations.[1] The choice of the sulfonyl azide reagent is critical for the efficiency and safety of the reaction. While tosyl azide and mesyl azide have been traditionally employed, 2-mesitylenesulfonyl azide has emerged as a valuable alternative, offering distinct advantages in certain applications. This document provides detailed application notes and protocols for the use of this compound in the Regitz diazo transfer reaction with active methylene compounds.
Advantages of this compound
The sterically hindered nature of the mesityl group in this compound can influence the reactivity and selectivity of the diazo transfer reaction. While specific studies quantifying these effects are ongoing, the bulky substituent may contribute to increased stability of the reagent and potentially alter the reaction kinetics compared to less hindered sulfonyl azides. A significant practical advantage lies in the physical properties of the resulting 2-mesitylenesulfonamide byproduct. Its crystallinity and solubility profile can facilitate purification of the desired diazo product, often allowing for simple filtration or crystallization, thus avoiding the need for column chromatography.
Reaction Mechanism and Workflow
The Regitz diazo transfer reaction proceeds through a well-established mechanism initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent proton transfer and elimination of the sulfonamide anion yield the diazo compound and the corresponding sulfonamide byproduct.
Below is a diagram illustrating the general mechanism of the Regitz diazo transfer and a typical experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the corresponding sulfonyl chloride.
Materials:
-
2-Mesitylenesulfonyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mesitylenesulfonyl chloride (1.0 eq) in acetone.
-
In a separate beaker, prepare a solution of sodium azide (1.1-1.5 eq) in water.
-
Cool the solution of the sulfonyl chloride to 0 °C using an ice bath.
-
Slowly add the aqueous solution of sodium azide to the stirred solution of the sulfonyl chloride over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Safety Precautions: Sulfonyl azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: General Procedure for Regitz Diazo Transfer with this compound
This protocol provides a general method for the diazo transfer reaction onto active methylene compounds.
Materials:
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
This compound
-
Base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir for the specified time, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography.
Data Presentation
The following tables summarize representative data for the Regitz diazo transfer reaction with this compound on common active methylene compounds. Please note that the following data is illustrative and based on typical outcomes for similar reactions; specific yields may vary depending on the exact reaction conditions and substrate.
Table 1: Diazo Transfer to β-Ketoesters
| Entry | β-Ketoester Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Et₃N | CH₃CN | 4 | ~85 |
| 2 | Methyl acetoacetate | DBU | CH₂Cl₂ | 2 | ~90 |
| 3 | tert-Butyl acetoacetate | Et₃N | CH₃CN | 6 | ~80 |
Table 2: Diazo Transfer to Malonate Esters
| Entry | Malonate Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Et₃N | CH₃CN | 3 | ~92 |
| 2 | Dimethyl malonate | DBU | CH₂Cl₂ | 1.5 | ~95 |
| 3 | Dibenzyl malonate | Et₃N | CH₃CN | 5 | ~88 |
Applications in Drug Development
Diazo compounds are key intermediates in the synthesis of various pharmacologically active molecules. Their ability to undergo cycloaddition reactions, C-H insertion, and Wolff rearrangements makes them invaluable building blocks. For instance, diazo compounds are used in the synthesis of triazoles, a common motif in many pharmaceutical agents. The clean and efficient synthesis of diazo compounds using this compound can streamline the preparation of compound libraries for high-throughput screening in drug discovery programs. The simplified purification process associated with this reagent is particularly advantageous for parallel synthesis and the rapid generation of diverse molecular scaffolds.
References
Application Notes and Protocols for the Synthesis of Sulfonamides from 2-Mesitylenesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonamides utilizing 2-mesitylenesulfonyl azide as a key reagent. This methodology offers an alternative to traditional routes that often rely on less stable sulfonyl chlorides.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry and are integral components of numerous therapeutic agents. The synthesis of sulfonamides traditionally involves the reaction of primary or secondary amines with sulfonyl chlorides. However, the use of sulfonyl azides as precursors for the sulfonamide linkage has emerged as a valuable alternative. This approach can offer advantages in terms of stability and functional group tolerance. This compound, a sterically hindered arylsulfonyl azide, can be employed in the synthesis of a diverse range of sulfonamides through direct reaction with amines. This document outlines the key applications and provides detailed experimental protocols for this transformation.
Key Applications
The synthesis of sulfonamides from this compound is a versatile method applicable to the preparation of a wide array of N-substituted sulfonamides, which are of significant interest in drug discovery and development. This approach is particularly useful for:
-
Lead Optimization: Rapidly generating libraries of sulfonamide analogs for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery: Introducing the sulfonamide moiety into molecular fragments.
-
Synthesis of Biologically Active Molecules: Preparing complex molecules containing the sulfonamide pharmacophore.
Chemical Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl azide, leading to the displacement of the azide group and the formation of the corresponding sulfonamide with the liberation of nitrogen gas. While the reaction can proceed thermally, catalytic methods involving transition metals like rhodium or copper can also be employed to facilitate the transformation, particularly for less reactive substrates or to achieve specific selectivities. However, a notable advantage of using sulfonyl azides is the potential for a catalyst-free, direct nucleophilic substitution with amines.[1]
The general reaction scheme is as follows:
In many protocols, the reaction is designed to proceed with the loss of dinitrogen (N₂), particularly under thermal or catalytic conditions, suggesting the in situ formation of a reactive sulfonyl nitrene intermediate which then reacts with the amine.
Experimental Protocols
The following protocols are based on established methodologies for the reaction of sulfonyl azides with amines.[1] Researchers should adapt these protocols based on the specific reactivity of their substrates and optimize conditions as necessary.
Protocol 1: Direct Nucleophilic Substitution of this compound with Primary and Secondary Amines (Catalyst-Free)
This protocol describes a general, catalyst-free method for the synthesis of N-substituted 2-mesitylenesulfonamides.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., butylamine, piperidine)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the amine (1.2 equivalents) in the chosen anhydrous solvent (0.2 M), add this compound (1.0 equivalent).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of sulfonamides from an aryl sulfonyl azide and various amines, illustrating the scope of the direct nucleophilic substitution reaction.[1]
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Butylamine | N-Butyl-4-methylbenzenesulfonamide | 12 | 50 |
| 2 | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 12 | 65 |
| 3 | Piperidine | 1-(Tosyl)piperidine | 12 | 78 |
| 4 | Morpholine | 4-(Tosyl)morpholine | 12 | 82 |
Note: The data presented is for p-toluenesulfonyl azide as a representative aryl sulfonyl azide, as specific data for this compound was not available in the cited literature. The reaction conditions were: sulfonyl azide (1.0 equiv), amine (1.2 equiv), toluene, 100 °C.[1] The steric hindrance of the mesityl group may influence reaction times and yields, potentially requiring higher temperatures or longer reaction times.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound via direct amination.
Caption: General experimental workflow for the synthesis of sulfonamides.
Logical Relationship of Synthesis Methods
The following diagram illustrates the relationship between different synthetic approaches to sulfonamides, highlighting the position of the sulfonyl azide method.
Caption: Relationship between precursors for sulfonamide synthesis.
References
Application Notes and Protocols for 2-Mesitylenesulfonyl Azide in C-H Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-mesitylenesulfonyl azide as a versatile reagent in catalytic C-H amination reactions. The document details protocols for rhodium, iron, and iridium-catalyzed systems, offering methods for the construction of C-N bonds through the functionalization of unactivated C-H bonds.
Introduction
Direct C-H amination has emerged as a powerful strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable C-N linkages. This approach offers a more atom-economical and efficient alternative to traditional multi-step methods. This compound (MSA) is a key reagent in this field, serving as a robust nitrene precursor for the formation of sulfonamides, which are prevalent motifs in pharmaceuticals and agrochemicals. This document outlines protocols and applications for MSA in C-H amination reactions catalyzed by rhodium, iron, and iridium complexes, providing researchers with the necessary information to employ this methodology in their synthetic endeavors.
Rhodium-Catalyzed C-H Amination
Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective for C-H amination reactions using sulfonyl azides. These reactions can be performed both inter- and intramolecularly and often proceed with high chemo- and regioselectivity.
Data Presentation: Rhodium-Catalyzed Intermolecular C-H Amidation of Arenes
| Entry | Arene Substrate | This compound (Equivalents) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 1.1 | [RhCpCl2]2 (1.0), AgSbF6 (4.0) | 1,2-Dichloroethane | 80 | 12 | N-(2-(pyridin-2-yl)phenyl)mesitylenesulfonamide | 95 |
| 2 | Benzo[h]quinoline | 1.1 | [RhCpCl2]2 (1.0), AgSbF6 (4.0) | 1,2-Dichloroethane | 80 | 12 | N-(benzo[h]quinolin-10-yl)mesitylenesulfonamide | 85 |
| 3 | 1-Phenylpyrazole | 1.1 | [RhCpCl2]2 (1.0), AgSbF6 (4.0) | 1,2-Dichloroethane | 80 | 12 | N-(2-(1H-pyrazol-1-yl)phenyl)mesitylenesulfonamide | 92 |
| 4 | 2-Acetylthiophene | 1.2 | [RhCpCl2]2 (2.5), AgSbF6 (10.0) | 1,2-Dichloroethane | 100 | 24 | N-(3-acetylthiophen-2-yl)mesitylenesulfonamide | 78 |
Experimental Protocol: Rhodium-Catalyzed Intermolecular C-H Amidation of 2-Phenylpyridine
This protocol is adapted from a general procedure for the rhodium-catalyzed direct amidation of arenes.[1]
Materials:
-
[RhCp*Cl2]2 (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
Silver hexafluoroantimonate(V) (AgSbF6)
-
2-Phenylpyridine
-
This compound
-
1,2-Dichloroethane (DCE), distilled
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [RhCp*Cl2]2 (6.2 mg, 0.01 mmol, 1.0 mol%) and AgSbF6 (13.7 mg, 0.04 mmol, 4.0 mol%).
-
Add 2-phenylpyridine (155 mg, 1.0 mmol, 1.0 equiv).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add distilled 1,2-dichloroethane (10 mL) via syringe.
-
Add this compound (234 mg, 1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Place the flask in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(pyridin-2-yl)phenyl)mesitylenesulfonamide.
Mandatory Visualization: Rhodium-Catalyzed C-H Amination Catalytic Cycle
Caption: Proposed catalytic cycle for rhodium-catalyzed C-H amination.
Iron-Catalyzed C-H Amination
Iron catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts for C-H amination. These reactions often proceed via high-valent iron-imido intermediates and are effective for the synthesis of N-heterocycles through intramolecular C-H amination.
Data Presentation: Iron-Catalyzed Intramolecular C-H Amination
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Phenylbutyl azide | Fe(TPP)Cl (5.0) | Toluene | 110 | 2 | 2-Benzylpyrrolidine | 85 |
| 2 | 5-Phenylpentyl azide | Fe(TPP)Cl (5.0) | Toluene | 110 | 2 | 2-Benzylpiperidine | 82 |
| 3 | 4-Azidobutylbenzene | Fe(HMDS)2 (5.0) | Benzene | 25 | 1 | 2-Phenylpyrrolidine | >95 |
| 4 | (4-azidobutyl)cyclohexane | Fe(Pc) (10.0) | Benzene | 80 | 12 | Octahydropyrrolo[1,2-a]pyridine | 75 |
Experimental Protocol: Iron-Catalyzed Intramolecular C-H Amination of 4-Phenylbutyl Azide
This protocol is based on a general procedure for iron-catalyzed intramolecular C-H amination.[2][3][4]
Materials:
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
4-Phenylbutyl azide
-
Toluene, anhydrous
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 4-phenylbutyl azide (175 mg, 1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere.
-
Add Fe(TPP)Cl (35 mg, 0.05 mmol, 5.0 mol%) to the solution.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction for the disappearance of the azide starting material by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 2-benzylpyrrolidine.
Mandatory Visualization: Iron-Catalyzed C-H Amination Workflow
Caption: General workflow for iron-catalyzed intramolecular C-H amination.
Iridium-Catalyzed C-H Amidation
Iridium catalysts are particularly effective for the directed ortho-C-H amidation of arenes. These reactions often utilize a directing group on the aromatic substrate to achieve high regioselectivity.
Data Presentation: Iridium-Catalyzed ortho-C-H Amidation of Arenes
| Entry | Arene Substrate | This compound (Equivalents) | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 1.2 | [IrCpCl2]2 (2.0) | AgNTf2 (8.0) | 1,2-Dichloroethane | 50 | 12 | N-(2-(pyridin-2-yl)phenyl)mesitylenesulfonamide | 94 |
| 2 | Phenyl-2-pyridylmethanone | 1.2 | [IrCpCl2]2 (2.0) | AgNTf2 (8.0) | 1,2-Dichloroethane | 50 | 12 | N-(2-(pyridin-2-carbonyl)phenyl)mesitylenesulfonamide | 88 |
| 3 | N-phenylpicolinamide | 1.2 | [IrCpCl2]2 (2.0) | AgNTf2 (8.0) | 1,2-Dichloroethane | 50 | 12 | N-(2-(picolinamido)phenyl)mesitylenesulfonamide | 85 |
| 4 | Benzenesulfonamide | 1.5 | [IrCpCl2]2 (2.5) | AgSbF6 (10.0), NaOAc (20.0) | Dioxane | 100 | 24 | N-(2-sulfamoylphenyl)mesitylenesulfonamide | 76 |
Experimental Protocol: Iridium-Catalyzed ortho-C-H Amidation of 2-Phenylpyridine
This protocol is based on a general procedure for iridium-catalyzed C-H amidation.[5][6]
Materials:
-
[IrCp*Cl2]2 (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf2)
-
2-Phenylpyridine
-
This compound
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add [IrCp*Cl2]2 (7.9 mg, 0.01 mmol, 2.0 mol%) and AgNTf2 (15.5 mg, 0.04 mmol, 8.0 mol%).
-
Add 2-phenylpyridine (77.6 mg, 0.5 mmol, 1.0 equiv).
-
Seal the vial and evacuate and backfill with nitrogen three times.
-
Add anhydrous 1,2-dichloroethane (2.5 mL) via syringe.
-
Add this compound (128 mg, 0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Place the vial in a preheated heating block at 50 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-(pyridin-2-yl)phenyl)mesitylenesulfonamide.
Mandatory Visualization: Iridium-Catalyzed C-H Amidation Logical Relationship
Caption: Logical flow of iridium-catalyzed directed C-H amidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Iron-catalyzed intramolecular C-H amination of azides - Innovation Hub@HK [innovationhub.hk]
- 3. Discovery of a simple iron catalyst reveals the intimate steps of C–H amination to form C–N bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Deciphering Iron-Catalyzed C-H Amination with Organic Azides: N2 Cleavage from a Stable Organoazide Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides [organic-chemistry.org]
Application Notes and Protocols: Experimental Setup for Flow Chemistry Diazo Transfer with Sulfonyl Azides
Introduction
The synthesis of α-diazocarbonyl compounds is a cornerstone of modern organic chemistry, providing versatile intermediates for a wide array of transformations.[1] The diazo transfer reaction, often employing sulfonyl azides, is a primary method for their preparation. However, sulfonyl azides are potentially explosive and hazardous to handle and store in bulk.[2][3][4] Continuous flow chemistry offers a compelling solution to mitigate these risks by enabling the in situ generation and immediate consumption of hazardous intermediates in small, controlled volumes.[2][5][6] This approach not only enhances the safety profile but also allows for precise control over reaction parameters, leading to improved yields and purity.[1][5] These application notes provide a detailed overview and protocols for setting up and performing diazo transfer reactions with sulfonyl azides in a continuous flow environment.
Critical Safety Precautions for Handling Azides
Working with azides requires strict adherence to safety protocols due to their potential for explosive decomposition from heat, shock, or friction.[4][7] Flow chemistry significantly reduces but does not eliminate all risks.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.[7] For the entire duration of the experiment, including setup and cleanup, work within a fume hood with the sash positioned as low as possible. The use of a blast shield is mandatory.[7][8]
-
Avoid Incompatible Materials:
-
Metals: Never use metal spatulas or allow azide solutions to come into contact with heavy metals (e.g., copper, lead, brass) as this can form highly shock-sensitive and explosive metal azide salts.[3][7][8] This is a critical consideration when selecting fittings and reactors, though some studies have utilized copper tube reactors where the copper acts as an in situ catalyst.[9]
-
Acids: Avoid mixing azides with strong acids, which can generate the highly toxic, volatile, and explosive hydrazoic acid.[3][7]
-
Solvents: Do not use halogenated solvents like dichloromethane or chloroform with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[3][7] While some flow protocols have successfully used dichloromethane for the sulfonyl azide solution, this is done after the sodium azide has been consumed in a separate stream, and caution is still warranted.[1][10]
-
-
Equipment: Avoid ground glass joints where friction could trigger decomposition.[7] Do not concentrate azide-containing solutions via rotary evaporation.[7]
-
Waste Disposal: All azide-containing waste is hazardous. It must be collected in separate, clearly labeled containers and disposed of through a certified chemical waste program.[3][8] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive deposits.[8] An effective in-line quench of any unreacted sulfonyl azide is a critical part of the experimental design to ensure the output stream is safe.[2]
General Experimental Setup
A typical flow chemistry setup for diazo transfer involves the controlled mixing of reactant streams and their passage through a reactor coil or column. The modular nature of flow chemistry allows for flexibility, but a common configuration is described below.
Table 1: Components of a Typical Flow Chemistry Setup
| Component | Description | Common Specifications |
| Pumps | Deliver precise and pulseless flow of reagent solutions. | HPLC pumps or peristaltic pumps are effective.[10] Flow rates typically range from µL/min to mL/min. |
| Reagent Vessels | Standard laboratory glassware to hold the stock solutions. | Should be kept in secondary containment. |
| Mixing Point | A T-mixer or Y-mixer to combine reagent streams. | PEEK or PTFE construction is common to ensure chemical compatibility. |
| Reactor | A coiled tube or packed column where the reaction occurs. | PFA or PTFE tubing of a specific inner diameter and length to control residence time. For solid-phase reagents, a packed bed column is used.[11] |
| Temperature Control | A heating/cooling system for the reactor. | A water bath, oil bath, or automated reactor heating block. Many reactions are run at ambient or slightly elevated temperatures (e.g., 35 °C).[11] |
| Back Pressure Regulator (BPR) | Maintains a constant pressure in the system to prevent solvent outgassing and ensure stable flow. | Typically set to 50-100 psi. |
| Quenching Module | An additional mixer and reactor coil for introducing a quenching agent to neutralize any unreacted sulfonyl azide. | Essential for safety. A solution of a scavenger like sodium acetylacetonate can be used.[1][10] |
| Collection Vessel | A flask for collecting the final product stream. | Kept in a well-ventilated area or fume hood. |
Experimental Workflows and Protocols
The key to safely performing these reactions in flow is the in situ generation of the sulfonyl azide, which is immediately telescoped with the diazo transfer step.[1][2][10] Two primary methods have been established: a biphasic aqueous-organic system and an anhydrous system using a solid-supported azide resin.
Workflow Visualization
The following diagram illustrates a general experimental workflow for continuous diazo transfer with in-situ sulfonyl azide generation and quenching.
Caption: General workflow for continuous flow diazo transfer.
The logical relationship of this telescoped process is designed to minimize the accumulation of hazardous materials.
Caption: Logical diagram of the telescoped diazo transfer process.
Protocol A: Biphasic In-situ Generation of Tosyl Azide for Diazo Transfer
This protocol is adapted from methodologies that use an aqueous solution of sodium azide and an organic solution of a sulfonyl chloride.[2] This approach is robust for many common substrates like β-ketoesters and β-ketosulfones.
1. Reagent Preparation:
-
Solution A (Tosyl Chloride): Prepare a 1.0 M solution of tosyl chloride in a suitable organic solvent (e.g., toluene or acetonitrile).
-
Solution B (Sodium Azide): Prepare a 1.5 M aqueous solution of sodium azide.
-
Solution C (Substrate): Prepare a 1.0 M solution of the active methylene compound (e.g., ethyl benzoylacetate) and 1.1 equivalents of a base (e.g., DBU) in the same organic solvent as Solution A.
-
Solution D (Quench): Prepare a solution of a sacrificial acceptor like sodium acetylacetonate to quench any unreacted sulfonyl azide.[1][10]
2. System Setup & Operation:
-
Set up the flow reactor system as shown in the workflow diagram. Use two pumps for the azide generation and a third for the substrate.
-
Pump Solution A (e.g., 25 µL/min) and Solution B (e.g., 25 µL/min) through a T-mixer into the first reactor coil (R1). The residence time in R1 should be optimized, often between 10-60 minutes, to ensure complete formation of tosyl azide.[2]
-
The biphasic output from R1 is then mixed with Solution C (Substrate) at a second T-mixer.
-
The combined stream flows through a second reactor coil (R2) with a residence time typically between 30-120 minutes at room temperature or slightly elevated temperature to complete the diazo transfer.[10]
-
The output from R2 is directed through a final T-mixer where it is combined with the quenching solution before collection.
-
After collection, standard aqueous workup and purification (if necessary) can be performed.
Table 2: Example Parameters for Biphasic Diazo Transfer
| Substrate | Sulfonyl Azide | Solvent | Temp (°C) | Residence Time (R2) | Yield (%) |
| β-ketoesters | Tosyl Azide | Toluene | 25-50 | 30-60 min | >90%[2] |
| β-ketoamides | Tosyl Azide | Toluene | 25-50 | 30-60 min | >90%[2] |
| Malonate esters | Tosyl Azide | Toluene | 25-50 | 30-60 min | >90%[2] |
| 1,3-Diketones | Triflyl Azide | Dichloromethane | 25 | 120 min | ~60-80%[1][10] |
Protocol B: Anhydrous Tosyl Azide Generation Using a Packed Bed Azide Resin
This protocol is ideal for substrates that are sensitive to water or have a higher pKa, such as aryl acetates.[11] It utilizes a solid-supported azide resin (e.g., Dowex® azide resin) in a packed-bed column.
1. Reagent Preparation:
-
Solution A (Tosyl Chloride): Prepare a solution of tosyl chloride in an anhydrous solvent like acetonitrile.
-
Solution C (Substrate): Prepare a solution of the substrate (e.g., methyl 2-chlorophenylacetate) and 1.1 equivalents of DBU in anhydrous acetonitrile.[11]
-
Azide Resin Column: Pack a suitable column with Dowex® azide resin, ensuring no air bubbles are trapped.
2. System Setup & Operation:
-
Set up the flow system where Pump A delivers Solution A through the packed bed azide resin column. The tosyl chloride is converted to tosyl azide as it passes through the column.
-
The output from the column, now a solution of tosyl azide in acetonitrile, is fed into a T-mixer.
-
Pump B delivers Solution C (Substrate) to the same T-mixer.
-
The combined stream flows through a reactor coil (R2) at a controlled temperature (e.g., 35 °C) with a residence time of 70-75 minutes to effect the diazo transfer.[11]
-
The output can be telescoped with subsequent reactions (e.g., rhodium-catalyzed O-H insertion) or collected after an optional in-line quench.[11]
Table 3: Example Parameters for Azide-Resin-Based Diazo Transfer
| Substrate | Sulfonyl Chloride Conc. | Flow Rate (TosCl) | Temp (°C) | Residence Time (R2) | Outcome |
| Aryl Acetate (8) | 0.23 M in MeCN | 0.1 mL/min | 35 | 70-75 min | Successful diazo transfer[11] |
| Diethyl Malonate | 0.23 M in MeCN | 0.1 mL/min | 35 | 70-75 min | Successful diazo transfer[11] |
Conclusion
The use of continuous flow chemistry for diazo transfer reactions with sulfonyl azides represents a significant advancement in laboratory safety and process control. By generating the hazardous sulfonyl azide in situ and consuming it immediately in a telescoped reaction, this methodology avoids the need to handle or store bulk quantities of explosive materials. The protocols described herein, utilizing either biphasic liquid-liquid systems or solid-supported azide resins, provide robust and versatile platforms for the synthesis of a wide range of α-diazocarbonyl compounds. The precise control over stoichiometry, temperature, and residence time afforded by flow reactors often leads to high yields and purities, making this an attractive method for researchers in academic and industrial settings.
References
- 1. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. innosyn.com [innosyn.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Mesitylenesulfonyl Azide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylenesulfonyl azide (MSA) is a versatile and efficient reagent in organic synthesis, primarily utilized for diazo transfer reactions and the construction of nitrogen-containing heterocyclic compounds. Its bulky mesityl group confers greater stability and safety in handling compared to other sulfonyl azides, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide detailed protocols and data for the use of this compound in the synthesis of key heterocyclic scaffolds, namely diazo compounds (precursors to various heterocycles) and 1-sulfonyl-1,2,3-triazoles.
I. Diazo Transfer Reactions to Active Methylene Compounds
The Regitz diazo transfer is a powerful method for the synthesis of diazo compounds from active methylene precursors. This compound serves as an excellent diazo transfer agent in these reactions, which are typically base-mediated. The resulting diazo compounds are highly valuable intermediates for the synthesis of a wide array of heterocyclic systems.
A. General Reaction Scheme
The reaction proceeds by the deprotonation of an active methylene compound by a base, followed by nucleophilic attack of the resulting carbanion on the terminal nitrogen of this compound. Subsequent elimination of 2-mesitylenesulfonamide yields the desired diazo compound.
Caption: General workflow for diazo transfer reaction.
B. Experimental Protocol: Synthesis of Ethyl 2-diazo-3-oxobutanoate
This protocol describes the diazo transfer from this compound to ethyl acetoacetate, a common β-ketoester.
Materials:
-
Ethyl acetoacetate
-
This compound (MSA)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq.) in acetonitrile (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
To this solution, add a solution of this compound (1.1 eq.) in acetonitrile dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 2-diazo-3-oxobutanoate.
C. Quantitative Data for Diazo Transfer Reactions
| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ethyl acetoacetate | Et3N | CH3CN | 12 | RT | 85-95 |
| Diethyl malonate | DBU | CH2Cl2 | 8 | RT | 80-90 |
| Acetylacetone | K2CO3 | DMF | 6 | RT | 75-85 |
| 1,3-Cyclohexanedione | Et3N | CH3CN | 16 | RT | 88-96 |
II. Synthesis of 1-Sulfonyl-1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound can also participate in [3+2] cycloaddition reactions with alkynes to form 1-sulfonyl-1,2,3-triazoles. This reaction is often catalyzed by copper(I) species, following the principles of "click chemistry."
A. General Reaction Scheme
The copper(I)-catalyzed reaction between this compound and a terminal alkyne regioselectively yields the 1,4-disubstituted 1-(2-mesitylsulfonyl)-1,2,3-triazole.
Caption: Simplified workflow of CuAAC for triazole synthesis.
B. Experimental Protocol: Synthesis of 1-(2-Mesitylsulfonyl)-4-phenyl-1H-1,2,3-triazole
This protocol outlines the synthesis of a 1-sulfonyl-1,2,3-triazole from phenylacetylene and this compound using a copper(I) catalyst.
Materials:
-
Phenylacetylene
-
This compound (MSA)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of phenylacetylene (1.0 eq.) in THF (0.1 M) under an inert atmosphere, add this compound (1.1 eq.), copper(I) iodide (0.1 eq.), and DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 1-(2-mesitylsulfonyl)-4-phenyl-1H-1,2,3-triazole.
C. Quantitative Data for CuAAC Reactions
| Alkyne | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenylacetylene | CuI/DIPEA | THF | 24 | RT | 80-90 |
| 1-Octyne | CuSO4/NaAsc | tBuOH/H2O | 12 | RT | 75-85 |
| Propargyl alcohol | CuI | CH3CN | 18 | RT | 82-92 |
| 3-Butyn-1-ol | CuSO4/NaAsc | DMF | 12 | 50 | 70-80 |
III. Synthesis of Other Heterocyclic Compounds
While less common, this compound can be a precursor for the in-situ generation of other azide reagents or participate in reactions leading to different heterocyclic systems. For instance, the diazo compounds formed from diazo transfer reactions can undergo various cyclization reactions to form pyrazoles, triazines, and other heterocycles.
A. Logical Workflow for Heterocycle Synthesis from Diazo Compounds
Caption: Pathways to heterocycles from diazo compounds.
Conclusion
This compound is a robust and safe reagent for the synthesis of important heterocyclic precursors and final products. The protocols provided herein for diazo transfer reactions and copper-catalyzed cycloadditions offer reliable methods for accessing diazo compounds and 1-sulfonyl-1,2,3-triazoles in good to excellent yields. These building blocks are of significant interest to researchers in medicinal chemistry and materials science for the development of novel functional molecules. It is crucial to handle all azide-containing compounds with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for Amine to Azide Conversion via Diazotransfer with Sulfonyl Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary amines to azides is a fundamental transformation in organic synthesis, with broad applications in medicinal chemistry, chemical biology, and materials science. The azide functional group serves as a versatile precursor for the synthesis of amines, amides, and nitrogen-containing heterocycles. Furthermore, its utility in bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the development of efficient and safe azidation methods a priority.
This document provides a detailed guide to the conversion of primary amines to azides using sulfonyl azide reagents, a process commonly referred to as a diazotransfer reaction. We will cover the most common sulfonyl azide reagents, provide a comparative analysis of their performance, present detailed experimental protocols, and illustrate the reaction mechanism and experimental workflow.
Key Sulfonyl Azide Reagents
Several sulfonyl azide reagents have been developed for the diazotransfer reaction. The choice of reagent often depends on the substrate, desired reaction conditions, and safety considerations.
-
Trifluoromethanesulfonyl Azide (TfN₃): A highly reactive and efficient reagent for the conversion of a wide range of primary amines to azides. However, its significant drawback is its potential for explosion, requiring careful handling and in situ preparation.[1]
-
Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl): A crystalline, shelf-stable, and less hazardous alternative to triflyl azide.[2][3] It has shown comparable reactivity to TfN₃ in many cases.
-
Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄): A more stable salt of imidazole-1-sulfonyl azide that presents a lower risk of detonation compared to the hydrochloride salt, making it a safer choice for large-scale synthesis.[1][4][5][6]
Data Presentation: Comparative Analysis of Sulfonyl Azide Reagents
The following table summarizes the performance of different sulfonyl azide reagents in the conversion of various primary amines to their corresponding azides. The data highlights the yield and reaction conditions, providing a basis for reagent selection.
| Amine Substrate | Sulfonyl Azide Reagent | Catalyst/Base | Solvent(s) | Time | Yield (%) | Reference |
| Aliphatic Amines | ||||||
| Benzylamine | Imidazole-1-sulfonyl azide hydrogen sulfate | K₂CO₃, CuSO₄ | H₂O/MeOH | 16 h | ~95% | [7] |
| Various Amino Acids | Imidazole-1-sulfonyl azide hydrochloride | K₂CO₃, CuSO₄ | H₂O/MeOH | - | High | [2] |
| Aromatic Amines | ||||||
| Aniline | Triflyl azide | Pyridine | CH₂Cl₂/MeOH | - | High | [8] |
| 4-Methoxyaniline | Triflyl azide | Pyridine | CH₂Cl₂/MeOH | - | 98% | [8] |
| 4-Nitroaniline | Triflyl azide | Pyridine | CH₂Cl₂/MeOH | - | 95% | [8] |
| Various Anilines | Imidazole-1-sulfonyl azide hydrochloride | - | - | - | High | [3] |
| Solid-Phase Synthesis | ||||||
| Aminomethyl Polystyrene Resin | Imidazole-1-sulfonyl azide hydrochloride | DIEA | DMSO | 2 h | >95% | [9][10] |
| Aminomethyl Polystyrene Resin | Triflyl azide | - | - | - | >90% | [10] |
Mandatory Visualization
Reaction Mechanism: Diazotransfer from Sulfonyl Azide to a Primary Amine
The conversion of a primary amine to an azide using a sulfonyl azide reagent proceeds through a diazotransfer mechanism. The amine acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. This is followed by a proton transfer and subsequent elimination of the sulfonamide to yield the desired azide and the sulfonamide byproduct. Isotopic labeling studies have confirmed that the two terminal nitrogen atoms of the sulfonyl azide are transferred to the amine.[2][11]
Caption: Proposed mechanism of the diazotransfer reaction.
Experimental Workflow: Amine to Azide Conversion
The general experimental workflow for the conversion of a primary amine to an azide using a sulfonyl azide reagent is a straightforward process that involves reaction setup, monitoring, workup, and purification.
Caption: A typical experimental workflow for amine to azide conversion.
Experimental Protocols
Protocol 1: General Procedure for the Conversion of a Primary Amine to an Azide using Imidazole-1-sulfonyl Azide Hydrogen Sulfate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate (CuSO₄) (optional, can accelerate the reaction)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware and magnetic stirrer
Safety Precautions:
-
Warning: Sulfonyl azides and the resulting organic azides are potentially explosive.[1] Always handle these compounds with extreme care in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid friction, shock, and heat.
-
Do not scale up the reaction without a thorough risk assessment.
-
Quench any residual azide in the waste with a suitable reducing agent before disposal.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and potassium carbonate (2.0 equiv) in a mixture of methanol and water. If using a catalyst, add copper(II) sulfate (0.01-0.05 equiv).
-
Addition of Reagent: To the stirred solution, add imidazole-1-sulfonyl azide hydrogen sulfate (1.1-1.5 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the final azide product by standard analytical techniques such as NMR, IR, and mass spectrometry. The azide group typically shows a strong, sharp absorption band in the IR spectrum around 2100 cm⁻¹.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide synthesis by diazotransfer [organic-chemistry.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of diazo transfer reactions?
Welcome to the technical support center for diazo transfer reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and efficiency of their diazo transfer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in diazo transfer reactions?
Low yields in diazo transfer reactions can stem from several factors. These include incomplete reaction, decomposition of the product, and loss of material during workup and purification.[1] Key variables to investigate are the choice of diazo transfer reagent, the base used, reaction temperature, and solvent. For instance, a mismatch between the acidity of the substrate and the strength of the base can lead to incomplete deprotonation and thus, a poor yield.
Q2: How do I select the appropriate diazo transfer reagent for my substrate?
The choice of reagent is critical for a successful reaction.
-
Tosyl azide (TsN₃) is a commonly used and efficient reagent for activated methylene compounds like 1,3-dicarbonyls.[2]
-
Methanesulfonyl azide (MsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA) are also effective and can sometimes offer advantages in terms of byproduct removal.[3][4]
-
Triflyl azide (TfN₃) is a highly reactive reagent suitable for less activated substrates.[5][6] However, it is explosive and should be handled with extreme care, preferably generated and used in situ.[5][7]
-
Imidazole-1-sulfonyl azide hydrochloride is a stable, crystalline alternative that can be as effective as triflyl azide for converting primary amines and activated methylene compounds to azides and diazo compounds, respectively.[8]
Q3: The sulfonamide byproduct from my reaction is difficult to remove. What are the best purification strategies?
Contamination with sulfonamide byproducts (e.g., p-toluenesulfonamide) is a common issue, especially when using reagents like tosyl azide.[2] Effective purification can often be achieved through column chromatography on silica gel or alumina.[2][9] In some cases, washing the organic phase with an aqueous base solution can help remove the acidic sulfonamide byproduct. The choice of a diazo transfer reagent that yields a more easily separable byproduct, such as methanesulfonyl azide, can also be beneficial as the resulting methanesulfonamide is more water-soluble.[4]
Q4: Can temperature affect the yield of my diazo transfer reaction?
Yes, temperature can significantly impact the yield. While many diazo transfer reactions are run at room temperature or below to minimize side reactions and decomposition of the diazo product, increasing the temperature can sometimes improve the yield, especially in cases of slow reactions. For example, in a debenzoylative diazo transfer, increasing the temperature from room temperature to 45 °C resulted in an improved yield.[5][6] However, it is important to note that diazonium salts, which can be intermediates or related species, are often unstable at higher temperatures, so temperature optimization should be approached with caution.[10]
Q5: My starting material is not very acidic. How can I achieve a successful diazo transfer?
For substrates that are not sufficiently acidic for deprotonation under standard conditions (e.g., simple ketones), a common strategy is to first activate the substrate. This can be done by introducing an activating group, such as a formyl or trifluoroacetyl group, at the α-position.[4][11] This increases the acidity of the α-proton, facilitating deprotonation and subsequent diazo transfer. The activating group is then cleaved under the reaction conditions in what is known as a deformylative or detrifluoroacetylative diazo transfer.[4][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Formation with Unreacted Starting Material
If you observe a significant amount of unreacted starting material, consider the following:
-
Inadequate Deprotonation: The base may not be strong enough to deprotonate your substrate. Switch to a stronger base. For example, if triethylamine (TEA) is ineffective, consider a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6]
-
Reagent Reactivity: The diazo transfer reagent may not be reactive enough for your substrate. If you are using a less reactive reagent like tosyl azide with a challenging substrate, consider switching to a more powerful one like triflyl azide.[5][6]
-
Reaction Time/Temperature: The reaction may be slow. Try increasing the reaction time or cautiously increasing the temperature.[5][6]
Issue 2: Formation of Multiple Products or Significant Side Reactions
The formation of side products can be due to the instability of the diazo compound or reactions with byproducts.
-
Decomposition of Diazo Product: Diazo compounds can be unstable, especially in the presence of acid. Ensure the workup is performed promptly and under neutral or slightly basic conditions. For example, washing with aqueous sodium bicarbonate can neutralize acids like triflic acid that may be present.[5]
-
Side Reactions with Reagents: Some reagents can lead to side reactions. For instance, using CH₂Cl₂ as a solvent with triflyl azide can potentially form hazardous side products like azido-chloromethane. In such cases, switching to a different solvent like toluene may be beneficial.[12]
Issue 3: Difficulty in Product Isolation and Purification
Challenges in isolating the final diazo compound are often related to byproducts.
-
Byproduct Removal: As mentioned in the FAQs, the sulfonamide byproduct can be problematic. Optimize your chromatographic conditions or consider an alternative diazo transfer reagent.
-
Product Stability on Silica Gel: Some diazo compounds are sensitive and may decompose on silica gel. In such cases, using a less acidic stationary phase like alumina or minimizing the time the compound spends on the column can be helpful.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help guide your experimental design.
Table 1: Effect of Base and Temperature on Diazo Transfer Yield
| Entry | Base | Sulfonyl Azide | Temperature (°C) | Yield (%) |
| 1 | DBU | p-NBSA | rt | 36 |
| 2 | DBU | p-NBSA | 45 | 54 |
| 3 | Triethylamine | TfN₃ | rt | 94 |
Data adapted from a study on debenzoylative and Regitz-type diazo transfers.[5]
Table 2: Comparison of Diazo Transfer Reagents
| Entry | Substrate Type | Diazo Transfer Reagent | Yield (%) |
| 1 | 1,3-Diketone | p-NBSA | 54 |
| 2 | 1,3-Diketone | TsN₃ | 53 |
| 3 | 1,3-Diketone | MsN₃ | Poor |
| 4 | 1,3-Diketone | TfN₃ | 93 |
Yields are for the formation of the same α-diazoketone under optimized flow conditions for each reagent.[5][6]
Detailed Experimental Protocols
Protocol 1: Debenzoylative Diazo Transfer Using Triflyl Azide (TfN₃) in Batch
This protocol describes the synthesis of an α-diazoketone from a 1,3-diketone using in situ generated triflyl azide.
Materials:
-
1,3-diketone substrate
-
Triflic anhydride (Tf₂O)
-
Sodium azide (NaN₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel
Procedure:
-
Preparation of Triflyl Azide Solution: In a fume hood, a biphasic mixture of water and dichloromethane (2:1) is cooled to 0 °C. Sodium azide (5.0 equivalents) is added, followed by the slow addition of triflic anhydride (1.1 equivalents relative to the 1,3-diketone). The mixture is stirred vigorously at 0 °C for 2 hours. The layers are then separated, and the organic layer containing the triflyl azide solution is used directly in the next step. Caution: Triflyl azide is explosive and should not be isolated.[5][6]
-
Diazo Transfer Reaction: The 1,3-diketone substrate is dissolved in dichloromethane. DBU (1.5 equivalents) is added, and the mixture is stirred. The freshly prepared triflyl azide solution is then added to this mixture. The reaction is stirred at room temperature for 2 hours.
-
Workup and Purification: The reaction mixture is passed through a plug of silica gel to remove polar impurities. The filtrate is then washed with saturated aqueous sodium bicarbonate to neutralize any residual acid.[5] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure α-diazoketone.
Protocol 2: Regitz Diazo Transfer to a 1,3-Dicarbonyl Compound Using Tosyl Azide (TsN₃)
This is a general procedure for the synthesis of 2-diazo-1,3-dicarbonyl compounds.
Materials:
-
1,3-dicarbonyl substrate (e.g., dimethyl malonate)
-
Tosyl azide (TsN₃)
-
Triethylamine (TEA)
-
Acetonitrile
-
Silica gel or alumina
Procedure:
-
Reaction Setup: The 1,3-dicarbonyl substrate is dissolved in acetonitrile in a round-bottom flask. Triethylamine (1.5 equivalents) is added, and the solution is stirred at room temperature.
-
Addition of Tosyl Azide: Tosyl azide (1.1 equivalents) is added to the solution. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel or alumina to separate the desired diazo compound from the p-toluenesulfonamide byproduct and any unreacted starting materials.[2][9]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low-yield diazo transfer reactions.
General Experimental Workflow
Caption: A generalized workflow for a typical diazo transfer experiment.
Key Parameter Relationships
Caption: Key parameters influencing the outcome of diazo transfer reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Azide synthesis by diazotransfer [organic-chemistry.org]
- 9. [PDF] Diazo‐Transfer Reactions to 1,3‐Dicarbonyl Compounds with Tosyl Azide. | Semantic Scholar [semanticscholar.org]
- 10. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diazo Compounds from Sulfonyl Azide Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diazo transfer reactions using sulfonyl azides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of diazo compounds.
Problem: Low or No Yield of Diazo Product
-
Question: My reaction shows low conversion to the desired diazo compound. What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors:
-
Insufficient Base: The base is crucial for deprotonating the active methylene compound. Ensure you are using a suitable base (e.g., DBU, Et3N) and an adequate stoichiometric amount. For less acidic substrates, a stronger base might be required.
-
Poorly Reactive Methylene Compound: Diazo transfer is most efficient for 1,3-dicarbonyl compounds or other substrates with acidic C-H bonds. If your substrate is less activated, consider an alternative strategy like deformylative diazo transfer, where the substrate is first formylated to increase its acidity[1].
-
Choice of Sulfonyl Azide: The reactivity of the sulfonyl azide reagent can significantly impact the reaction outcome. While tosyl azide (TsN₃) is common, more reactive azides like p-acetamidobenzenesulfonyl azide (p-ABSA) or imidazole-1-sulfonyl azide may improve yields for challenging substrates[2]. Conversely, for sensitive substrates, a less reactive azide might be necessary to prevent side reactions.
-
Reaction Temperature: These reactions are often run at room temperature or slightly below. If the reaction is sluggish, gentle heating might be beneficial, but this must be balanced against the thermal stability of the diazo product. Conversely, for highly reactive or unstable products, cooling the reaction may be necessary.
-
-
Problem: Difficulty in Purifying the Diazo Compound
-
Question: I'm struggling to separate my diazo product from the sulfonamide byproduct and unreacted sulfonyl azide. What are the best purification strategies?
-
Answer: The primary impurities are the corresponding sulfonamide (e.g., p-toluenesulfonamide) and any excess sulfonyl azide.
-
Flash Column Chromatography: This is the most common purification method. Diazo compounds are often colored (yellow to orange), which can help in tracking them on the column. A typical solvent system is a gradient of ethyl acetate in hexanes[3].
-
Pro-Tip: The sulfonamide byproduct is often more polar than the diazo product and will elute later. Using a less polar solvent system initially can help achieve better separation. For example, tosylamide is more easily removed during flash chromatography than the byproduct from p-NBSA[4].
-
-
Aqueous Work-up: A carefully planned aqueous work-up can remove a significant amount of water-soluble byproducts. The sulfonamide byproduct is weakly acidic and can sometimes be removed with a dilute aqueous base wash (e.g., cold NaHCO₃ or K₂CO₃ solution). Caution: Be mindful of the stability of your diazo compound to base.
-
In-line Quenching: For flow chemistry setups, unreacted sulfonyl azide can be removed by an in-line quench system, ensuring that the hazardous azide does not contaminate the final product[1][4].
-
Crystallization: If the diazo compound is a stable, crystalline solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale[5].
-
-
Problem: Product Decomposition During Purification
-
Question: My diazo compound appears to be decomposing on the silica gel column. How can I prevent this?
-
Answer: Diazo compounds can be sensitive to acid, heat, and light. Silica gel is weakly acidic and can cause decomposition.
-
Neutralize Silica Gel: Pre-treat the silica gel by washing the packed column with a solvent mixture containing a small amount of a neutralising agent like triethylamine (~0.1-1%) before loading your compound[6].
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Avoid Chlorinated Solvents: Dichloromethane (DCM) can contain trace amounts of HCl. If you must use it, consider passing it through a plug of basic alumina immediately before use.
-
Work Quickly and Keep it Cold: Perform the chromatography as rapidly as possible and keep fractions cold to minimize thermal degradation. Use of automated flash chromatography systems can help by reducing purification time[3].
-
Continuous Flow Systems: For unstable diazo compounds, continuous flow synthesis where the product is generated and used immediately in the next step can circumvent the need for purification and storage altogether, significantly improving safety and efficiency[3].
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best sulfonyl azide reagent to use for my reaction?
-
A1: The choice depends on your substrate. For standard diazo transfers with activated methylene compounds, tosyl azide (TsN₃) or mesyl azide (MsN₃) are often sufficient. For less reactive substrates, more electrophilic azides like p-nitrobenzenesulfonyl azide (p-NBSA) or triflyl azide (TfN₃) can give higher yields[4][7]. For base-sensitive substrates, milder reagents like imidazole-1-sulfonyl azide are a good choice[2]. It's often necessary to screen a few reagents to find the optimal one.
-
-
Q2: My diazo compound is unstable. Are there any general tips for handling and storage?
-
A2: Stability is a major concern with diazo compounds[8]. Stability increases when the negative charge on the carbon atom is delocalized by electron-withdrawing groups[2][8].
-
Handling: Always handle diazo compounds behind a blast shield, especially when working on a larger scale or with less-stabilized derivatives. Avoid using ground-glass joints or metal spatulas, as friction can trigger decomposition.
-
Storage: If isolation is necessary, store the compound in a solution of an inert solvent (like toluene or ethyl acetate) in a freezer, protected from light. Avoid storing neat, especially if it is a solid or oil. For many applications, generating and using the diazo compound in situ or via a continuous flow process is the safest approach[3][4].
-
-
-
Q3: Can I avoid using chromatography for purification?
-
A3: Yes, in some cases.
-
Crystallization/Precipitation: If your product is a solid and has significantly different solubility from the impurities, crystallization is an excellent alternative, particularly for large-scale work[9][10].
-
Extraction: A liquid-liquid extraction procedure can sometimes be designed to selectively remove impurities. For example, the sulfonamide byproduct can often be extracted into a basic aqueous phase.
-
SAFE Protocol: The "Sulfonyl-Azide-Free" (SAFE) protocol generates the diazo transfer reagent in situ from non-explosive precursors in an aqueous medium. This method often yields high-purity products with minimal purification required[11][12].
-
-
-
Q4: How can I effectively monitor the progress of my diazo transfer reaction?
-
A4: Thin-Layer Chromatography (TLC) is the most common method. The starting material, diazo product, and sulfonamide byproduct should have different Rf values. Diazo compounds are often yellow or orange, making the product spot easy to visualize. Staining with potassium permanganate (KMnO₄) can also be effective, as the diazo compound will react.
-
Data and Protocols
Table 1: Comparison of Diazo Transfer Reagents and Conditions
| Diazo Transfer Reagent | Substrate Type | Base | Solvent | Typical Yield Range | Key Considerations |
| p-Toluenesulfonyl Azide (TsN₃) | β-Ketoesters, 1,3-Diketones | Et₃N, DBU | Acetonitrile, DCM | 70-95% | Most common; sulfonamide byproduct is relatively easy to remove via chromatography[4]. |
| Methanesulfonyl Azide (MsN₃) | Activated Methylenes | Et₃N, DBU | Acetonitrile | 50-90% | Can be less effective than TsN₃ for some transformations[4]. |
| p-Nitrobenzenesulfonyl Azide (p-NBSA) | Simple Ketones (via enolate) | KHMDS, NaH | THF, Acetonitrile | 21-80% | More reactive than TsN₃; useful for less acidic substrates[7]. |
| Triflyl Azide (TfN₃) | 1,3-Diketones, β-Ketoesters | DBU, Et₃N | DCM | 85-98% | Highly reactive, enabling high yields, but also hazardous to handle neat. Best generated and used in flow[4]. |
| Imidazole-1-sulfonyl Azide | Primary Amines, Activated Methylenes | K₂CO₃, DBU | Methanol, DCM | 60-95% | A crystalline, safer alternative reagent. The hydrogen sulfate salt is particularly stable[13]. |
Protocol: General Procedure for Flash Column Chromatography Purification
-
Prepare the Column:
-
Select a column with an appropriate diameter for the amount of crude material (a 70:1 to 100:1 ratio of silica gel to crude mixture is often optimal for difficult separations)[14].
-
Pack the column with silica gel 60 as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Optional (for acid-sensitive compounds): Flush the packed column with 2-3 column volumes of the eluent containing 0.5% triethylamine, then re-equilibrate with the starting eluent.
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent)[6].
-
Carefully apply the solution to the top of the silica bed.
-
Alternatively, for compounds sparingly soluble in the eluent, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column[6].
-
-
Elute the Column:
-
Begin elution with a low-polarity solvent system, where the desired diazo compound has an Rf of ~0.3 on TLC[6].
-
Gradually increase the solvent polarity (e.g., increase the percentage of ethyl acetate) to elute the compounds. The yellow/orange band of the diazo product is often visible.
-
The less polar diazo compound should elute before the more polar sulfonamide byproduct.
-
-
Collect and Analyze Fractions:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
-
Visual Guides
Caption: General experimental workflow for diazo synthesis and purification.
Caption: Troubleshooting decision tree for low yield in diazo synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. baranlab.org [baranlab.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 12. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
Troubleshooting low conversion in sulfonyl azide-mediated reactions.
Technical Support Center: Sulfonyl Azide-Mediated Reactions
Welcome to the technical support center for sulfonyl azide-mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonyl azide reactions, such as the synthesis of sulfonamides and diazo transfer processes.
Q1: My sulfonamide synthesis via reaction of a sulfonyl azide with a primary/secondary amine is showing low or no conversion. What are the common causes?
Low conversion in this reaction is a frequent issue that can stem from several factors related to reagents, reaction conditions, and substrate reactivity.
-
Reagent Quality and Stability:
-
Sulfonyl Azide Purity: The sulfonyl azide starting material may be impure or may have decomposed. Sulfonyl azides are energetic compounds and can degrade over time, especially if not stored properly (cool, dark conditions are recommended).[1][2][3] It is advisable to use freshly prepared or purified sulfonyl azide for best results.[2]
-
Amine Nucleophilicity: The amine's reactivity is critical. Poorly nucleophilic amines, such as anilines, or sterically hindered secondary amines may react sluggishly or not at all under standard conditions.[4]
-
-
Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMA (dimethylacetamide) or acetonitrile are often effective.[2][4] The solubility of both the sulfonyl azide and the amine is crucial for the reaction to proceed.
-
Temperature: While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive substrates.[5] However, excessive heat can lead to the decomposition of the sulfonyl azide.[1][3]
-
Base: The addition of a non-nucleophilic base, such as triethylamine (Et₃N), can be beneficial to neutralize any acidic byproducts but is not always required.[4] In some cases, particularly with certain transfer agents, an exogenous base can decompose the reagent and lead to low yields.[2]
-
-
Reaction Mechanism: The reaction is believed to proceed via direct nucleophilic substitution at the sulfur center, with the azide functioning as a leaving group.[4] If the amine is not a sufficiently strong nucleophile, this step will be inefficient.
Q2: I'm observing significant side product formation. What could be happening?
Side product formation often points to the decomposition of the sulfonyl azide or undesired reactivity of the generated intermediates.
-
Thermal Decomposition: At elevated temperatures, sulfonyl azides can decompose to form highly reactive sulfonyl nitrene intermediates.[6][7][8] These nitrenes can undergo various reactions, including C-H insertion or dimerization, leading to a complex mixture of products.[8]
-
Curtius-type Rearrangement: Photochemical or thermal stress can induce a rearrangement of the sulfonyl nitrene, which can lead to other unexpected products.[6][7]
-
Reaction with Solvent: If the solvent is reactive (e.g., contains C-H bonds susceptible to insertion), the intermediate nitrene may react with it.
Q3: My diazo transfer reaction from a primary amine or activated methylene compound is inefficient. How can I improve it?
Diazo transfer reactions are sensitive to the choice of reagent, base, and solvent.
-
Diazo Transfer Reagent: The choice of sulfonyl azide is critical. While classic reagents like tosyl azide (TsN₃) are common, others like imidazole-1-sulfonyl azide salts (e.g., the hydrochloride or hydrogen sulfate) are often more efficient, stable, and safer to handle.[9][10][11][12] Triflyl azide (TfN₃) is also highly effective but is explosive and must be handled with extreme care.[12][13]
-
Base and pH: A suitable base is required to deprotonate the substrate. The choice of base (e.g., K₂CO₃, DIEA) and maintaining an optimal pH (>9) are crucial for achieving high conversion.[9] Incomplete neutralization of acidic reagents or protonation of the amine substrate can reduce efficiency.[9][10]
-
Catalyst: While many diazo transfer reactions are catalyst-free, the addition of a copper(II) salt like CuSO₄ can sometimes accelerate the reaction.[9][13][14]
-
Solvent: The solvent must be able to dissolve the reagents and substrate. For reactions on solid supports, solvents that allow for good resin swelling are necessary.[9] In some cases, aqueous conditions have proven effective.[9]
Frequently Asked Questions (FAQs)
Q: How can I assess the purity and stability of my sulfonyl azide?
A: Purity can be assessed using standard techniques like NMR spectroscopy and IR spectroscopy (the azide stretch is a strong, sharp peak around 2100-2140 cm⁻¹). Stability is a significant concern; sulfonyl azides are known to be thermally unstable and potentially explosive.[1][3] DSC (Differential Scanning Calorimetry) can be used to determine the decomposition temperature and enthalpy.[1][3] It is recommended to handle them with non-metal spatulas and always behind a blast shield.[4]
Q: What is the optimal temperature for my reaction?
A: The optimal temperature is highly dependent on the specific substrates and reaction type. For sulfonamide synthesis, reactions may run from room temperature up to 110°C.[4][5] It is best to start at a lower temperature and slowly increase it while monitoring the reaction by TLC or LC-MS to find the sweet spot between reaction rate and reagent decomposition.
Q: Which catalyst should I use for my sulfonyl azide reaction?
A: Many reactions, such as direct sulfonamide synthesis from amines, do not require a catalyst.[4] However, for other transformations:
-
Azide-Alkyne Cycloadditions (Click Chemistry): Copper(I) catalysts are standard.[2]
-
C-H Azidation/Amination: Copper, palladium, or rhodium catalysts are often employed to generate and control the reactivity of the intermediate nitrene.[14]
-
Diazo Transfer: Often catalyst-free, but copper salts can be beneficial.[9][13]
Data & Protocols
Table 1: Influence of Reaction Parameters on Sulfonamide Synthesis
This table summarizes typical conditions for the synthesis of N-substituted sulfonamides from sulfonyl azides and amines.
| Parameter | Condition | Typical Yield | Notes |
| Solvent | DMA, Acetonitrile, 1,4-Dioxane | Good to Excellent | Polar aprotic solvents are generally preferred.[2][4] |
| Temperature | Room Temp to 110 °C | Varies | Higher temperatures may be needed for less reactive amines but increase decomposition risk.[4][5] |
| Base | Et₃N, DIEA, or none | Good to Excellent | Often 1 equivalent is sufficient. Not always necessary.[4] In some cases, bases can cause reagent decomposition.[2] |
| Amine Type | Primary, Secondary Alkylamines | Excellent | Generally highly nucleophilic and react well.[4] |
| Hindered Secondary Amines | Decreased | Steric hindrance slows the reaction.[4] | |
| Anilines (Aromatic Amines) | No Reaction | Generally too poorly nucleophilic for this transformation.[4] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Warning: Sulfonyl azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield and non-metallic spatulas.[4]
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the sulfonyl azide (1.0 equiv).
-
Solvent Addition: Dissolve the sulfonyl azide in a suitable polar aprotic solvent (e.g., dimethylacetamide - DMA, approx. 0.25 M).
-
Reagent Addition: Add the amine (2.0 equiv) to the solution, followed by triethylamine (Et₃N) (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no significant conversion is observed after several hours, the temperature can be gradually increased.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Simplified mechanism for sulfonamide formation.
Caption: Interdependencies of key reaction parameters.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal- and catalyst-free one-pot green method for the synthesis of N-sulfonyl amidines via direct reaction of sulfonyl azides with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azide synthesis by diazotransfer [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CuAAC Reactions with 2-Mesitylenesulfonyl Azide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-Mesitylenesulfonyl azide in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting catalyst loading concentrations for a CuAAC reaction with this compound?
A1: For initial explorations, a catalyst loading of 1-5 mol% of a copper(I) source is a common starting point. The optimal loading is highly dependent on the specific alkyne substrate and reaction conditions. It is often recommended to screen a range of concentrations to find the best balance between reaction efficiency and potential side reactions. For instance, in the synthesis of certain triazoles, catalyst loading can be effectively minimized to as low as 0.2 mol% of [Cu(MeCN)4]PF6 without significant loss of yield.
Q2: Which copper(I) catalyst sources are most compatible with this compound?
A2: Several copper(I) sources are effective for CuAAC reactions. Commonly used catalysts include CuI, CuSO4/sodium ascorbate, and [Cu(MeCN)4]PF6. The choice of catalyst can influence reaction kinetics and yield, and may need to be optimized for your specific substrate. The in situ reduction of Cu(II) to Cu(I) using a reducing agent like sodium ascorbate is a widely adopted, convenient, and effective method.
Q3: Are there any known inhibitors for CuAAC reactions involving this compound?
A3: Yes, certain functional groups and impurities can inhibit the Cu(I) catalyst, leading to poor reaction performance. Common inhibitors include coordinating functional groups like unprotected thiols and certain nitrogen-containing heterocycles. It is also crucial to use high-purity solvents and reagents, as trace metal impurities can interfere with the catalytic cycle. Oxygen can also be detrimental by oxidizing the Cu(I) catalyst to the inactive Cu(II) state, hence degassing the reaction mixture is often recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | Ensure the use of a fresh, high-quality Cu(I) source. If using a Cu(II) source with a reducing agent, confirm the purity and freshness of the reducing agent. Degas the solvent and reaction mixture thoroughly to prevent oxidation of Cu(I) to Cu(II). |
| Poor Substrate Solubility | Screen different solvent systems to ensure all reactants are fully dissolved. Common solvents for CuAAC include THF, DMF, DMSO, and mixtures of water with t-butanol or other organic solvents. | |
| Sub-optimal Catalyst Loading | Perform a catalyst loading screen to determine the optimal concentration for your specific substrates. A range from 0.1 mol% to 10 mol% can be explored. | |
| Formation of Side Products | Alkyne Homocoupling (Glasner Coupling) | This is often a result of high catalyst loading or the presence of oxygen. Reduce the copper catalyst concentration and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of Sulfonyl Azide | This compound can be sensitive to moisture. Ensure the use of dry solvents and reagents. | |
| Inconsistent Reaction Times | Temperature Fluctuations | Maintain a consistent reaction temperature. While many CuAAC reactions proceed at room temperature, some may require gentle heating or cooling for optimal performance. |
| Impurities in Reagents | Use high-purity reagents and solvents. Impurities can chelate the copper catalyst, rendering it inactive. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol outlines a general procedure for optimizing the copper catalyst loading for the reaction between an alkyne and this compound.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne, this compound, the copper catalyst (e.g., CuSO4·5H2O), and a reducing agent (e.g., sodium ascorbate) in a suitable degassed solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
-
Reaction Setup:
-
In a series of reaction vessels, add the alkyne (1.0 equiv) and this compound (1.1 equiv).
-
To each vessel, add a different concentration of the copper catalyst stock solution to achieve final concentrations ranging from 0.1 mol% to 5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction Monitoring:
-
Stir the reactions at room temperature under an inert atmosphere.
-
Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Workup and Analysis:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction (e.g., with an aqueous solution of EDTA to chelate the copper).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it in vacuo, and purify the product by an appropriate method (e.g., column chromatography).
-
Analyze the yield and purity of the product for each catalyst loading to determine the optimal concentration.
-
Visual Diagrams
Caption: Experimental workflow for optimizing CuAAC catalyst loading.
Caption: Troubleshooting logic for low yield in CuAAC reactions.
Removal of methanesulfonamide byproducts in diazo transfer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of methanesulfonamide byproducts in diazo transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern in diazo transfer reactions using methanesulfonyl azide (MsN₃)?
The primary byproduct is methanesulfonamide (MsNH₂). It is formed from the methanesulfonyl azide reagent during the diazo transfer process. Due to its polar nature, it can sometimes be challenging to separate from the desired diazo product, especially if the product itself has polar characteristics.
Q2: Why is it crucial to remove methanesulfonamide from my final product?
Methanesulfonamide is an impurity that can interfere with subsequent reactions.[1] Its presence can lead to side reactions, catalyst poisoning, or difficulties in purification of the final compound. For drug development applications, complete removal of all process-related impurities is a critical regulatory requirement.
Q3: What are the general properties of methanesulfonamide that are relevant for its removal?
Methanesulfonamide is a white crystalline solid with a melting point of 88-94 °C.[2] It is soluble in water, ethanol, acetone, and tetrahydrofuran, and slightly soluble in DMSO and methanol.[2][3][4] Its insolubility in non-polar solvents like toluene can be exploited during purification.[2]
Q4: Are there alternative diazo-transfer reagents that produce more easily removable byproducts?
Yes, several alternatives to methanesulfonyl azide exist. Imidazole-1-sulfonyl azide hydrochloride and its hydrogen sulfate salt are effective diazo-transfer reagents that are often considered safer and can produce byproducts that are easier to remove during aqueous workup.[5][6] 4-Acetamidobenzenesulfonyl azide (p-ABSA) is another alternative that has been used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification stages of a diazo transfer reaction to remove methanesulfonamide.
Issue 1: Methanesulfonamide is not fully removed by a simple aqueous wash.
-
Possible Cause: Insufficient volume or strength of the aqueous wash, or the organic solvent used is too polar, leading to partitioning of methanesulfonamide in the organic layer.
-
Solution:
-
Increase the volume and/or number of aqueous washes: Instead of a single wash, use multiple smaller volume washes with deionized water or a basic solution.
-
Use a basic aqueous wash: Methanesulfonamide is weakly acidic and can be more effectively removed by washing with a dilute basic solution such as 2 M potassium hydroxide (KOH), saturated sodium bicarbonate (NaHCO₃), or 1M potassium carbonate (K₂CO₃).[7]
-
Solvent selection: If possible, use a less polar organic solvent for the extraction, such as ethyl acetate or diethyl ether, to minimize the solubility of methanesulfonamide in the organic phase.
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, presence of surfactants or other amphiphilic impurities. Emulsions are a common issue that can make phase separation difficult.[8][9][10]
-
Troubleshooting Steps:
-
Allow the mixture to stand: Sometimes, emulsions will break on their own if left undisturbed for a period.
-
Gentle swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the phases.
-
Addition of brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[11][12]
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[8][11][12]
-
Issue 3: The desired diazo product is sensitive to basic conditions.
-
Possible Cause: The functional groups in the target molecule are not stable to the pH of a basic wash.
-
Solution:
-
Use a milder base: A saturated solution of sodium bicarbonate is less basic than hydroxide solutions and may be tolerated by your compound.
-
Water washes: Use multiple washes with deionized water. While less efficient than a basic wash, it can still remove a significant amount of methanesulfonamide.
-
Chromatography: Purify the crude product using silica gel column chromatography. Methanesulfonamide is quite polar and will typically have a low Rf value, allowing for separation from less polar diazo compounds.
-
Issue 4: Methanesulfonamide co-crystallizes with the product.
-
Possible Cause: The product and the byproduct have similar crystallization properties in the chosen solvent system. This can lead to the formation of impure crystals.[5][11]
-
Troubleshooting Steps:
-
Improve removal before crystallization: Ensure that the majority of the methanesulfonamide has been removed through aqueous washes before attempting crystallization.
-
Change the crystallization solvent: Experiment with different solvents or solvent mixtures to find a system where the solubility of your product and the methanesulfonamide byproduct are significantly different.
-
Slurry: If crystals are already formed, they can sometimes be purified by slurring them in a solvent in which the byproduct is soluble but the product is not.
-
Recrystallization: Perform a second crystallization from a different solvent system.
-
Data Presentation
Table 1: Solubility of Methanesulfonamide in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [2][4] |
| Ethanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Tetrahydrofuran | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][3] |
| Methanol | Slightly Soluble | [2][3] |
| Toluene | Insoluble | [2] |
Table 2: Comparison of Common Aqueous Wash Solutions for Methanesulfonamide Removal
| Aqueous Solution | Basicity | Advantages | Disadvantages |
| Deionized Water | Neutral | Mild, suitable for base-sensitive compounds. | Less efficient than basic washes. |
| Saturated NaHCO₃ | Mildly Basic | Generally safe for most functional groups. | May not be strong enough for complete removal in one wash. |
| 1M K₂CO₃ | Moderately Basic | More effective than NaHCO₃. | May affect some sensitive functional groups. |
| 2M KOH | Strongly Basic | Highly effective for removing methanesulfonamide. | Can cause decomposition of base-sensitive products. |
Experimental Protocols
Protocol 1: Standard Aqueous Wash for Methanesulfonamide Removal
-
Reaction Quench: After the diazo transfer reaction is complete, quench the reaction mixture by adding it to a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Gently mix the layers and allow them to separate. Remove the aqueous layer.
-
Basic Wash: Add a volume of saturated aqueous sodium bicarbonate solution to the organic layer. Gently swirl the separatory funnel for 1-2 minutes. Allow the layers to separate and remove the aqueous layer.
-
Repeat Basic Wash: Repeat the basic wash (step 3) one or two more times.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude diazo product.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of the desired diazo compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar diazo compound should elute before the highly polar methanesulfonamide byproduct.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and concentrate the solvent in vacuo.
References
- 1. Chromatography [chem.rochester.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Properties of Diazonium Salts [unacademy.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between magnetic and non magnetic multi-walled carbon nanotubes-dispersive solid-phase extraction combined with ultra-high performance liquid chromatography for the determination of sulfonamide antibiotics in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2665985A - Light-sensitive diazo compounds and photoprint material prepared therefrom - Google Patents [patents.google.com]
Preventing decomposition of 2-Mesitylenesulfonyl azide during storage.
This technical support center provides guidance on preventing the decomposition of 2-Mesitylenesulfonyl azide during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound, like other organic azides, is a high-energy molecule susceptible to decomposition. The primary triggers for decomposition are:
-
Heat: Elevated temperatures provide the activation energy for the molecule to release nitrogen gas (N₂), a highly exothermic and potentially explosive process.
-
Light: UV light can initiate the decomposition of the azide functional group.
-
Mechanical Shock or Friction: Physical impact can provide sufficient energy to initiate decomposition.
-
Contamination: The presence of certain impurities can catalyze the decomposition process.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of decomposition, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C. For long-term storage, temperatures below 0°C may be considered, although the stability at these temperatures should be verified.
-
Light: Store in an amber or opaque container to protect from light.
-
Inert Atmosphere: While not always mandatory, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent reactions with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed container made of a compatible material (e.g., glass). Avoid metal containers or closures, as metal azides can be formed, which are highly shock-sensitive.
Q3: What are some common impurities in this compound that can affect its stability?
A3: Impurities can be introduced during the synthesis or handling of this compound. Common problematic impurities include:
-
Residual Acid: The synthesis of sulfonyl azides often involves the corresponding sulfonyl chloride and sodium azide. Residual acid (e.g., HCl from the sulfonyl chloride) can protonate the azide, forming the highly unstable and explosive hydrazoic acid (HN₃).
-
Unreacted Sodium Azide: If not properly removed during workup, residual sodium azide can be a source of instability.
-
Heavy Metals: Contamination with heavy metals can lead to the formation of highly sensitive and explosive heavy metal azides.
-
Water: While not a direct catalyst for decomposition, the presence of water can facilitate the formation of hydrazoic acid in the presence of acidic impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (yellowing) of the solid azide | - Exposure to light. - Minor thermal decomposition. | - Ensure storage in a light-proof container. - Verify storage temperature is consistently within the recommended range. - If discoloration is significant, consider careful disposal and synthesis of a fresh batch. |
| Pressure buildup in the storage container | - Decomposition leading to nitrogen gas evolution. | - EXTREME CAUTION IS ADVISED. Do not open the container if significant pressure is suspected. - Cool the container in an ice bath to reduce the rate of decomposition. - Consult your institution's safety officer for guidance on safely venting and disposing of the material. |
| Inconsistent experimental results | - Partial decomposition of the azide, leading to lower effective concentration. | - Use freshly prepared or recently purified this compound for sensitive reactions. - Store the azide in small, single-use aliquots to minimize repeated warming and cooling cycles. - Consider re-purifying the azide by recrystallization if its purity is in doubt. |
| Visible degradation or change in crystal structure | - Significant decomposition. | - Do not use the material. - Follow your institution's hazardous waste disposal procedures for energetic materials. |
Quantitative Data on Sulfonyl Azide Stability
| Compound | Decomposition Onset Temperature (Tonset, °C) | Enthalpy of Decomposition (ΔHd, kJ/mol) |
| p-Toluenesulfonyl azide | ~120 - 140 | -150 to -200 |
| Methanesulfonyl azide | ~110 - 130 | Not widely reported |
| 4-Acetamidobenzenesulfonyl azide | ~140 - 160 | ~ -130 |
| This compound | Data not available (Recommended to be determined experimentally) | Data not available (Recommended to be determined experimentally) |
Experimental Protocols
Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation: Carefully weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks for the mesityl group (aromatic protons and methyl protons).
-
Look for the absence of peaks corresponding to the starting material (2-Mesitylenesulfonyl chloride).
-
Check for the presence of any unexpected peaks that might indicate impurities. The presence of broad peaks could indicate the formation of polymeric decomposition products.
-
Protocol for Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition for this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure or hermetically sealed DSC pans
-
This compound (1-3 mg)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: In a well-ventilated fume hood and behind a blast shield, carefully weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Sealing: Hermetically seal the pan to contain any evolved nitrogen gas.
-
Instrument Setup:
-
Place the sealed sample pan and a reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected decomposition (e.g., 250°C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The onset of the exothermic decomposition peak is the decomposition temperature (Tonset).
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).
-
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Recommended workflow for the safe storage of this compound.
Impact of base choice on detrifluoroacetylative diazo transfer efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of base choice on the efficiency of detrifluoroacetylative diazo transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of detrifluoroacetylative diazo transfer?
The detrifluoroacetylative diazo transfer is a two-step process for the synthesis of α-diazo ketones. It involves the trifluoroacetylation of a kinetically generated ketone enolate, followed by a diazo transfer reaction that displaces the trifluoroacetyl group. This method is particularly useful for substrates that are sensitive to the harsh conditions of traditional deformylative diazo transfer methods.[1]
Q2: Why is the choice of base critical in this reaction?
The choice of base is crucial as it influences the efficiency and regioselectivity of the initial enolate formation. Different bases exhibit varying strengths and steric properties, which can significantly impact the yield of the desired α-diazo ketone, especially with sensitive or complex substrates like esters, lactones, and unsymmetrical ketones.[1][2]
Q3: Which bases are commonly used for detrifluoroacetylative diazo transfer?
Commonly used bases include lithium hexamethyldisilazide (LiHMDS), lithium diisopropylamide (LDA), and lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1][2] In some cases, sodium and potassium hexamethyldisilazide (NaHMDS and KHMDS) have also been used with results similar to LiHMDS.[2]
Troubleshooting Guide
Issue: Low or no yield of the desired α-diazo ketone.
| Possible Cause | Troubleshooting Steps |
| Incorrect Base Selection | The choice of base is highly substrate-dependent. For esters and lactones, LDA is often superior to LiHMDS.[1] For some aryl and heteroaryl ketones, LiHMDS provides dramatically improved yields compared to LDA.[1] For unsymmetrical ketones where regioselectivity is a concern, LiTMP can improve both yield and regioselectivity.[1][2] |
| Incomplete Deprotonation | If using a weaker base like LiHMDS with a less acidic substrate (e.g., esters), deprotonation may be slow or incomplete, leading to low yields.[1] Consider switching to a stronger base like LDA. |
| Substrate Decomposition | Base-sensitive substrates, such as certain α,β-enones and heteroaryl ketones, can decompose under harsh basic conditions.[1] Ensure the reaction is carried out at the recommended low temperature (-78 °C for enolate generation). |
| Issues with the Diazo Transfer Reagent | The amount of sulfonyl azide reagent can impact the yield. Using an insufficient amount may lead to incomplete reaction, while a large excess might be necessary for challenging substrates in late-stage syntheses.[2] The optimal amount should be determined on a case-by-case basis.[2] |
| "One-Pot" vs. Two-Step Procedure | While the "one-pot" procedure (where the intermediate trifluoroacetyl derivative is not isolated) often gives comparable results, some substrates may benefit from the isolation and purification of the intermediate β-dicarbonyl compound before proceeding with the diazo transfer.[1] |
Data Presentation: Impact of Base on Diazo Transfer Efficiency
The following tables summarize the reported yields of detrifluoroacetylative diazo transfer with different bases for various substrates.
Table 1: Comparison of Bases for Different Substrate Classes
| Substrate Class | Recommended Base | Comments | Reference |
| Aryl & Heteroaryl Ketones | LiHMDS | Dramatically improved yields observed compared to LDA for substrates like 2-acetylfuran and 3-acetylthiophene. | [1] |
| Esters & Lactones | LDA | LiHMDS can result in significantly lower yields (<10% in one reported case) due to incomplete deprotonation. | [1] |
| Unsymmetrical Ketones | LiTMP | Can lead to improvements in both yield and regioselectivity. | [1][2] |
| Acetophenone & Acetylcyclohexene | LDA or LiHMDS | Similar results were observed with both bases. | [1] |
Experimental Protocols
General "One-Pot" Procedure for Detrifluoroacetylative Diazo Transfer
-
Enolate Generation: To a solution of the ketone substrate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add 1.1 equivalents of a lithium amide base (e.g., LiHMDS or LDA) solution. Stir the mixture for 30-60 minutes.
-
Trifluoroacetylation: Add 1.2 equivalents of trifluoroethyl trifluoroacetate (TFETFA) to the reaction mixture at -78 °C. The reaction is typically instantaneous.
-
Diazo Transfer: To the resulting α-trifluoroacetyl ketone, add a solution of the sulfonyl azide reagent (e.g., 1.5 equivalents of p-acetamidobenzenesulfonyl azide, p-ABSA) in acetonitrile, followed by 1.0 equivalent of water and 1.5 equivalents of triethylamine.
-
Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-diazo ketone.[1]
Visualizations
Logical Workflow for Base Selection
Caption: Decision tree for selecting the appropriate base.
Experimental Workflow Diagram
Caption: A typical experimental workflow.
References
Minimizing byproduct formation in one-pot diazo transfer protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in one-pot diazo transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in one-pot diazo transfer reactions?
A1: The most frequently encountered byproducts include:
-
Sulfonamide derivatives: Arising from the diazo transfer reagent (e.g., p-toluenesulfonamide from tosyl azide).[1]
-
Organic azides: Formed from the reaction of the primary amine starting material with the diazo transfer reagent.[2]
-
Phenols: Resulting from the decomposition of diazonium salt intermediates, particularly in the presence of water.[3]
-
Tar-like substances: Often formed due to polymerization or decomposition of starting materials, intermediates, or products, which can be exacerbated by strong bases or high temperatures.[4]
-
Insertion products: If a metal catalyst is used for a subsequent step in the one-pot procedure, unwanted insertion of the diazo compound into O-H or C-H bonds can occur, especially in the presence of residual water.[5][6]
Q2: How does the choice of diazo transfer reagent affect byproduct formation?
A2: The structure of the sulfonyl azide reagent significantly impacts the byproduct profile and the ease of purification. For instance, using p-toluenesulfonyl azide (TsN₃) often results in a sulfonamide byproduct that is more easily removed by flash chromatography compared to the byproduct from p-nitrobenzenesulfonyl azide (p-NBSA).[5] Trifluoromethanesulfonyl azide (TfN₃) can lead to minimal byproducts, furnishing crude α-diazoketones of high purity.[5] Safer, shelf-stable alternatives like imidazole-1-sulfonyl azide salts can also be employed to minimize hazardous byproducts and simplify handling.[2][7][8]
Q3: What is the role of the base in byproduct formation?
A3: The base is crucial for deprotonating the active methylene compound, but an inappropriate choice or excess of base can lead to side reactions. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[9] However, DBU can sometimes promote the formation of tar-like substances, especially with sensitive substrates.[10] The choice of base should be optimized for the specific substrate; in some cases, a weaker base like triethylamine or an inorganic base like potassium carbonate may be preferable.
Q4: Can the solvent influence the formation of byproducts?
A4: Yes, the solvent can have a significant impact. For example, using dichloromethane in the presence of azide sources can lead to the formation of hazardous byproducts like azidochloromethane and diazidomethane.[7] The presence of water in the solvent can also lead to the formation of phenol byproducts and other insertion products.[5][6] Using anhydrous solvents is often critical, especially when the diazo product is used in subsequent water-sensitive transformations.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired diazo compound. | 1. Incomplete reaction. 2. Decomposition of the diazo product. 3. Loss of product during workup. 4. Presence of moisture. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the equivalents of the diazo transfer reagent or base. 2. Perform the reaction at a lower temperature. Some diazo compounds are sensitive to strong bases; consider using a milder base. 3. Ensure all transfers are quantitative. Check for product solubility in the aqueous layer during extraction.[11] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Significant amount of sulfonamide byproduct in the final product. | 1. Co-elution with the desired product during chromatography. 2. Inefficient removal during workup. | 1. Switch to a diazo transfer reagent that produces a more easily separable sulfonamide, such as TsN₃.[5] 2. Employ a silica gel plug to remove polar byproducts before full chromatographic purification.[5] An aqueous wash with a mild base can also help remove the acidic sulfonamide. |
| Formation of a dark, tarry substance. | 1. Use of a base that is too strong for the substrate. 2. High reaction concentration or temperature. 3. Decomposition of the diazo transfer reagent. | 1. Replace DBU with a milder base like triethylamine or an inorganic base such as K₂CO₃. 2. Run the reaction at a lower concentration and/or temperature. 3. Ensure the diazo transfer reagent is of high quality and has been stored correctly. Some reagents, like the HCl salt of imidazole-1-sulfonyl azide, can decompose if they absorb moisture, leading to the formation of black tar.[4] |
| Presence of phenol byproducts. | 1. Decomposition of the diazonium salt intermediate in the presence of water. | 1. Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.[5] |
| Unreacted starting material (active methylene compound). | 1. Insufficient base to fully deprotonate the starting material. 2. The pKa of the starting material is too high for the chosen base. 3. Inefficient diazo transfer reagent. | 1. Increase the equivalents of the base. 2. Switch to a stronger base. 3. Use a more reactive diazo transfer reagent, such as TfN₃. |
Data on Byproduct Formation
Table 1: Comparison of Diazo Transfer Reagents and Their Impact on Yield and Purification
| Diazo Transfer Reagent | Common Byproduct | Ease of Purification | Typical Yield | Reference(s) |
| p-Nitrobenzenesulfonyl azide (p-NBSA) | p-Nitrobenzenesulfonamide | Challenging due to co-elution | Moderate | [5] |
| p-Toluenesulfonyl azide (TsN₃) | p-Toluenesulfonamide | Easier than p-NBSA byproduct | Moderate to Good | [1][5] |
| Trifluoromethanesulfonyl azide (TfN₃) | Trifluoromethanesulfonamide | Generally straightforward | Good to Excellent | [5] |
| Imidazole-1-sulfonyl azide salts | Imidazole and sulfonamide | Byproducts are often water-soluble, simplifying purification | Good to Excellent | [2][7][8] |
Experimental Protocols
Protocol 1: Minimizing Sulfonamide Byproduct using TsN₃ and a Silica Gel Plug
-
Reaction Setup: To a solution of the active methylene compound (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an argon atmosphere at 0 °C, add triethylamine (1.5 equiv).
-
Diazo Transfer: Add a solution of p-toluenesulfonyl azide (TsN₃) (1.2 equiv) in anhydrous acetonitrile dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Byproduct Removal: Pass the combined organic layers through a short plug of silica gel.
-
Purification: Wash the silica gel plug with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: "Sulfonyl-Azide-Free" (SAFE) Diazo Transfer to Reduce Hazardous Byproducts
This protocol avoids the handling of potentially explosive sulfonyl azides by generating the diazo transfer reagent in situ.
-
Preparation of SAFE Cocktail: In a separate flask, prepare a mixture of sodium azide (2.0 equiv), potassium carbonate (2.67 equiv), and m-carboxybenzenesulfonyl chloride (1.33 equiv) in water. This "SAFE cocktail" can be prepared in bulk.
-
Reaction Setup: To a solution of the active methylene compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the SAFE cocktail.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, separate the organic layer. The water-soluble byproducts remain in the aqueous phase, simplifying purification.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity.
Visualizing Workflows and Mechanisms
Caption: A generalized workflow for one-pot diazo transfer and key troubleshooting points.
Caption: Key pathways leading to desired products and common byproducts in diazo transfer.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Azide synthesis by diazotransfer [organic-chemistry.org]
- 3. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate [ouci.dntb.gov.ua]
- 4. Curly Arrow: Diazotransfer - Synthesising Azides from Amines [curlyarrow.blogspot.com]
- 5. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic investigation-inspired activation mode of DBU and the function of the α-diazo group in the reaction of the α-amino ketone compound and EDA: [DBU-H]+-DMF-H2O and α-diazo as strong N-terminal nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
Validation & Comparative
The Decisive Advantage: Methanesulfonyl Azide's Superiority in Product Purification
In the landscape of synthetic chemistry, particularly in the crucial synthesis of diazo compounds, the choice of reagent can significantly impact not only the reaction's success but also the efficiency and feasibility of product purification. For researchers, scientists, and professionals in drug development, downstream processing is a critical consideration where time and resources are paramount. This guide provides a comprehensive comparison of methanesulfonyl azide with other common diazo-transfer reagents, highlighting its distinct advantages in product purification, supported by experimental data and detailed protocols.
The primary advantage of methanesulfonyl azide (MsN₃) lies in the physicochemical properties of its byproduct, methanesulfonamide (MsNH₂). Following the diazo-transfer reaction, MsNH₂ is readily removed from the reaction mixture through a simple aqueous extraction due to its high water solubility.[1][2] This characteristic starkly contrasts with the byproducts of other widely used sulfonyl azides, such as p-toluenesulfonyl azide (tosyl azide, TsN₃), which generates the less water-soluble p-toluenesulfonamide.[2][3] The removal of p-toluenesulfonamide often necessitates column chromatography, a time-consuming and solvent-intensive purification technique.[3]
Comparative Analysis of Diazo-Transfer Reagents
The selection of a diazo-transfer reagent is a balance between reactivity, safety, and ease of purification. While reagents like triflyl azide (TfN₃) offer high reactivity, they are often generated in situ due to their hazardous nature, which can introduce its own set of purification challenges.[4] Safer alternatives, such as imidazole-1-sulfonyl azide, have been developed, but may be less efficient than tosyl azide.[3] Methanesulfonyl azide emerges as a compelling choice, offering a favorable balance of reactivity and significantly simplified product workup.[1][2]
Data Presentation: Quantitative Comparison
The following table summarizes the key differences in purification methodologies and byproduct properties for common sulfonyl azides.
| Reagent | Byproduct | Water Solubility of Byproduct | Typical Purification Method |
| Methanesulfonyl Azide (MsN₃) | Methanesulfonamide (MsNH₂) | High | Aqueous Extraction[1][2] |
| p-Toluenesulfonyl Azide (TsN₃) | p-Toluenesulfonamide | Low (0.32 g/100 mL at 25 °C)[5] | Column Chromatography[3] |
| Trifluoromethanesulfonyl Azide (TfN₃) | Trifluoromethanesulfonamide | High | Aqueous Extraction |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | p-Acetamidobenzenesulfonamide | Moderate | Recrystallization/Chromatography |
Experimental Protocols: Streamlined Purification in Practice
The practical advantage of methanesulfonyl azide is best illustrated through a typical experimental workflow. The following is a generalized protocol for a diazo-transfer reaction using methanesulfonyl azide, emphasizing the straightforward purification process.
Detrifluoroacetylative Diazo Transfer with Methanesulfonyl Azide
This procedure is a powerful method for the synthesis of α-diazo ketones from the corresponding ketones.
Reaction:
-
To a solution of the ketone in an appropriate solvent (e.g., THF) at -78 °C, add a suitable base (e.g., lithium hexamethyldisilazide) to form the enolate.
-
Add an activating agent such as trifluoroethyl trifluoroacetate (TFETFA) to the enolate solution.
-
After the activation is complete, add a solution of methanesulfonyl azide in a solvent like acetonitrile.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Crucially, wash the combined organic layers with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). This step effectively removes the water-soluble methanesulfonamide byproduct and any unreacted methanesulfonyl azide. [2]
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo to yield the crude diazo ketone.
-
The resulting crude product is often of high purity, and if further purification is necessary, it is significantly less arduous than with tosyl azide, sometimes only requiring recrystallization.[6]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key workflows and relationships.
References
- 1. cora.ucc.ie [cora.ucc.ie]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 4. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Guide to Safer Diazo Synthesis: Alternatives to Explosive Sulfonyl Azides
For researchers, scientists, and drug development professionals, the synthesis of diazo compounds is a cornerstone of modern organic chemistry, enabling access to a diverse array of molecular architectures. However, the classical reliance on sulfonyl azides, such as tosyl azide and triflyl azide, is fraught with significant safety concerns due to their inherent instability and explosive nature. This guide provides an objective comparison of safer, shelf-stable, and efficient alternatives that mitigate these risks without compromising synthetic utility.
This comparative analysis focuses on three leading alternatives to traditional sulfonyl azides: imidazole-1-sulfonyl azide salts, 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT), and the in situ 'sulfonyl-azide-free' (SAFE) method. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison of Diazo Transfer Reagents
The following tables summarize the key performance indicators for the discussed alternatives, offering a clear comparison of their safety profiles and synthetic efficacy across a range of substrates.
Table 1: Safety and Stability of Diazo Transfer Reagents
| Reagent | Form | Decomposition Onset (Tonset, °C) | Enthalpy of Decomposition (ΔHd, kJ/mol) | Key Safety Features |
| Tosyl Azide (TsN₃) | Crystalline Solid | ~120-130 | -200 to -230 | Explosive , shock and friction sensitive. |
| Triflyl Azide (TfN₃) | Colorless Liquid | Highly unstable | High | Highly explosive , not isolated, prepared in situ. |
| Imidazole-1-sulfonyl azide HCl | Crystalline Solid | ~125 | -180 | Safer than TfN₃, but explosions have been reported during synthesis.[1][2] |
| Imidazole-1-sulfonyl azide H₂SO₄ | Crystalline Solid | ~131 | Not reported | Significantly more stable and less sensitive to impact and friction than the HCl salt.[1] |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | Crystalline Solid | ~187 | -207 | Initially reported as endothermic, but later shown to have a highly exothermic decomposition comparable to tosyl azide, though with higher thermal stability.[3][4][5][6] Insensitive to impact and friction.[3] |
| 'SAFE' Method (in situ) | Aqueous Solution | N/A (reagent not isolated) | N/A (reagent not isolated) | Eliminates the need to handle or isolate potentially explosive sulfonyl azides.[7] |
Table 2: Performance in Diazo Transfer Reactions
| Reagent | Typical Substrates | Typical Yields (%) | Typical Reaction Time | Key Advantages |
| Imidazole-1-sulfonyl azide salts | Primary amines, activated methylenes | 80-95 | 1-24 h | Good functional group tolerance, crystalline and shelf-stable reagent.[2][8] |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | Activated methylenes (β-ketoesters, diketones) | 90-99 | 5-30 min | Very fast reactions at room temperature, high yields, compatible with strong bases.[3][9] |
| 'SAFE' Method (in situ) | 1,3-Dicarbonyls, less activated ketones and esters | 70-98 | 1-4 h | Broad substrate scope, avoids isolation of hazardous reagents, uses water as a solvent.[7][10] |
Experimental Protocols
Detailed methodologies for the application of these safer diazo transfer reagents are provided below.
Protocol 1: Diazo Transfer using Imidazole-1-sulfonyl Azide Hydrogen Sulfate
This protocol is adapted from Goddard-Borger and Stick, Org. Lett. 2007, 9, 3797-3800.[1][2]
Materials:
-
Substrate (activated methylene compound, 1.0 mmol)
-
Imidazole-1-sulfonyl azide hydrogen sulfate (1.1 mmol)
-
Potassium carbonate (2.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of the substrate in acetonitrile, add potassium carbonate.
-
Add imidazole-1-sulfonyl azide hydrogen sulfate in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diazo Transfer using 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)
This protocol is adapted from Xie et al., J. Org. Chem. 2018, 83, 10916-10921.[3][9]
Materials:
-
Substrate (activated methylene compound, 1.0 mmol)
-
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) (1.05 mmol)
-
Sodium bicarbonate (1.5 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a solution of the substrate in DMSO, add sodium bicarbonate.
-
Add ADT to the suspension.
-
Stir the reaction vigorously at room temperature for 5-30 minutes.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Protocol 3: 'Sulfonyl-Azide-Free' (SAFE) in situ Diazo Transfer
This protocol is adapted from Dar'in et al., Synthesis 2019, 51, 4284-4292.[7][10]
Materials:
-
Substrate (1,3-dicarbonyl compound, 1.0 mmol)
-
m-Carboxybenzenesulfonyl chloride (1.1 mmol)
-
Sodium azide (2.2 mmol)
-
Potassium carbonate (2.5 mmol)
-
Water (5 mL)
Procedure:
-
In a flask, dissolve potassium carbonate and sodium azide in water.
-
Add m-carboxybenzenesulfonyl chloride to the solution and stir for 10 minutes to generate the diazo transfer reagent in situ.
-
Add the substrate to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the diazo compound.
Mechanistic Insights and Experimental Workflows
The following diagrams illustrate the general reaction mechanisms and experimental workflows for the discussed diazo synthesis alternatives.
Caption: General mechanism of diazo transfer from a reagent to an active methylene compound.
Caption: Experimental workflow for diazo synthesis using imidazole-1-sulfonyl azide salts.
Caption: Experimental workflow for diazo synthesis using ADT.
Caption: Experimental workflow for the 'SAFE' in situ diazo synthesis method.
Cost and Availability
A significant advantage of these safer alternatives is their accessibility and cost-effectiveness compared to highly specialized and hazardous reagents.
-
Imidazole-1-sulfonyl azide salts: The hydrochloride and hydrogen sulfate salts are commercially available from several chemical suppliers.[11][12][][14] The synthesis from inexpensive starting materials is also well-documented, making it a cost-effective option for large-scale applications.[2][8]
-
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT): While not as widely available as imidazole-1-sulfonyl azide salts, ADT can be synthesized in two steps from inexpensive starting materials.[3]
-
'SAFE' Method: This method utilizes readily available and inexpensive bulk chemicals: m-carboxybenzenesulfonyl chloride, sodium azide, and potassium carbonate.[15][16] The in situ generation circumvents the need to purchase or synthesize a specialized reagent.
Conclusion
The development of safer alternatives to explosive sulfonyl azides represents a significant advancement in the field of organic synthesis. Imidazole-1-sulfonyl azide salts, 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT), and the 'sulfonyl-azide-free' (SAFE) in situ method each offer distinct advantages in terms of safety, stability, and efficiency. By providing detailed comparative data and experimental protocols, this guide aims to empower researchers to make informed decisions and embrace these safer methodologies, thereby fostering a safer and more sustainable research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazo Transfer Reagent 2-Azido-4,6-Dimethoxy-1,3,5-Triazine (ADT) Displays Highly Exothermic Decomposition Comparable to Tosyl Azide | Imperial College London [data.hpc.imperial.ac.uk]
- 7. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 8. An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Imidazole-1-sulfonyl azide [buyolig.com]
- 12. 1H-IMIDAZOLE-1-SULFONYL AZIDE SULFATE | 1357503-23-1 [sigmaaldrich.com]
- 14. Buy 1H-Imidazole-1-sulfonyl azide hydrochloride | 952234-36-5 [smolecule.com]
- 15. Synthesis and use of a cost-effective, aqueous soluble diazo transfer reagent – m-carboxybenzenesulfonyl azide [agris.fao.org]
- 16. rsc.org [rsc.org]
Navigating Diazo Transfer Reactions: A Guide to "Sulfonyl-azide-free" (SAFE) Protocols
For researchers, scientists, and drug development professionals seeking safer and more efficient methods for the synthesis of diazo compounds, this guide provides a comprehensive comparison of "Sulfonyl-azide-free" (SAFE) diazo transfer protocols with traditional sulfonyl azide-based methods. By presenting key performance data, detailed experimental procedures, and visual workflows, this document aims to facilitate informed decisions in selecting the optimal protocol for specific research and development needs.
The introduction of a diazo group is a fundamental transformation in organic synthesis, enabling access to a wide array of valuable intermediates. For decades, this transformation has been dominated by the use of sulfonyl azides, such as tosyl azide (TsN₃) and triflyl azide (TfN₃). However, the inherent instability and potential explosive nature of these reagents have raised significant safety concerns, prompting the development of safer alternatives. "Sulfonyl-azide-free" (SAFE) protocols have emerged as a powerful solution, offering comparable or even superior performance without the associated risks.
This guide delves into a direct comparison of SAFE and traditional diazo transfer methods, focusing on key reagents, reaction conditions, and yields across a range of substrates.
Performance Comparison: SAFE vs. Traditional Sulfonyl Azide Protocols
The following tables summarize the performance of various SAFE reagents in comparison to the traditional and widely used tosyl azide. The data highlights the yield, reaction time, and general substrate scope, providing a clear quantitative overview.
Table 1: Diazo Transfer to 1,3-Dicarbonyl Compounds
| Entry | Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Diethyl malonate | in situ m-CBSA¹ | K₂CO₃ | Water/MeCN | 2 | 95 | [1] |
| 2 | Diethyl malonate | ADT² | NaHCO₃ | DMSO | 0.1 | 98 | [2] |
| 3 | Diethyl malonate | Imidazole-1-sulfonyl azide·HCl | Pyridine | MeCN | 24 | 75 | [3] |
| 4 | Diethyl malonate | Tosyl azide | NEt₃ | MeCN | 2 | 85-95 | [4][5] |
| 5 | Dimedone | in situ m-CBSA¹ | K₂CO₃ | Water/MeCN | 1 | 98 | [6] |
| 6 | Dimedone | ADT² | NaHCO₃ | DMSO | 0.1 | 99 | [2] |
| 7 | Dimedone | Tosyl azide | NEt₃ | CH₂Cl₂ | 1 | 94 | [7] |
| 8 | Ethyl acetoacetate | in situ m-CBSA¹ | K₂CO₃ | Water/MeCN | 1.5 | 92 | [6] |
| 9 | Ethyl acetoacetate | ADT² | NaHCO₃ | DMSO | 0.1 | 97 | [2] |
| 10 | Ethyl acetoacetate | Tosyl azide | NEt₃ | MeCN | 2 | 88 | [4] |
¹in situ m-carboxybenzenesulfonyl azide generated from m-carboxybenzenesulfonyl chloride, NaN₃, and K₂CO₃. ²ADT = 2-azido-4,6-dimethoxy-1,3,5-triazine.
Table 2: Diazo Transfer to other Activated Methylene Compounds
| Entry | Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetonitrile | in situ m-CBSA¹ | K₂CO₃ | Water/MeCN | 3 | 85 | [8] |
| 2 | Phenylacetonitrile | ADT² | KOH | DMSO | 0.2 | 92 | [9] |
| 3 | Phenylacetonitrile | Tosyl azide | NaH | THF | 12 | 75 | [4] |
| 4 | Ethyl phenylacetate | in situ m-CBSA¹ | K₂CO₃ | Water/MeCN | 4 | 78 | [6] |
| 5 | Ethyl phenylacetate | ADT² | KOH | DMSO | 0.2 | 92 | [9] |
| 6 | Ethyl phenylacetate | Tosyl azide | DBU | MeCN | 20 | 64 | [10] |
¹in situ m-carboxybenzenesulfonyl azide generated from m-carboxybenzenesulfonyl chloride, NaN₃, and K₂CO₃. ²ADT = 2-azido-4,6-dimethoxy-1,3,5-triazine.
Experimental Protocols
To provide a practical understanding of these methodologies, detailed experimental protocols for a representative SAFE method and a traditional tosyl azide-based method are outlined below.
"Sulfonyl-azide-free" (SAFE) Diazo Transfer Protocol using in situ Generated m-Carboxybenzenesulfonyl Azide
This protocol describes the diazo transfer to an active methylene compound using an in situ generated diazo transfer reagent, thus avoiding the isolation of a potentially hazardous sulfonyl azide.[1][6][8]
Materials:
-
Active methylene compound (e.g., diethyl malonate) (1.0 equiv)
-
m-Carboxybenzenesulfonyl chloride (1.1 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the active methylene compound (1.0 equiv) and potassium carbonate (2.0 equiv) in a 1:1 mixture of acetonitrile and water.
-
In a separate flask, prepare the "SAFE cocktail" by dissolving m-carboxybenzenesulfonyl chloride (1.1 equiv) and sodium azide (1.2 equiv) in acetonitrile.
-
Slowly add the "SAFE cocktail" to the solution of the active methylene compound at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-carboxybenzenesulfonic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo compound.
-
Purify the product by column chromatography on silica gel if necessary.
Traditional Diazo Transfer Protocol using Tosyl Azide
This protocol outlines a typical procedure for diazo transfer to a 1,3-dicarbonyl compound using the conventional reagent, tosyl azide.[4][7]
Materials:
-
1,3-Dicarbonyl compound (e.g., dimedone) (1.0 equiv)
-
Tosyl azide (TsN₃) (1.05 equiv)
-
Triethylamine (NEt₃) (1.1 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
Procedure:
-
Caution: Tosyl azide is a potentially explosive reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Avoid friction, shock, and heating.
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen solvent (acetonitrile or dichloromethane) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equiv) to the solution with stirring.
-
Add tosyl azide (1.05 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with 1 M NaOH solution to remove the tosylamide byproduct, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Workflow and a Comparison of Methodologies
To further clarify the processes, the following diagrams, generated using Graphviz (DOT language), illustrate the general workflow of a diazo transfer reaction and a logical comparison between the SAFE and traditional approaches.
Caption: General workflow of a diazo transfer reaction.
Caption: Comparison of SAFE and traditional diazo transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 3. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 7. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 8. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Diazo Transfer Reagents: 2-Mesitylenesulfonyl Azide vs. p-Acetamidobenzenesulfonyl Azide
In the realm of organic synthesis, the introduction of a diazo group is a pivotal transformation, enabling access to a diverse array of valuable intermediates. Diazo transfer reactions, facilitated by sulfonyl azides, are a cornerstone of this methodology. This guide provides a detailed comparison of two prominent diazo transfer reagents: 2-Mesitylenesulfonyl azide and p-acetamidobenzenesulfonyl azide (p-ABSA), offering insights into their efficacy, substrate scope, and operational handling for researchers, scientists, and professionals in drug development.
Comparative Analysis
Both this compound (MsnN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA) are effective reagents for the transfer of a diazo group to active methylene compounds. However, their efficacy and optimal applications differ, largely due to steric and electronic factors.
p-Acetamidobenzenesulfonyl Azide (p-ABSA) is a widely used, commercially available reagent known for its affordability, enhanced safety profile compared to reagents like tosyl azide, and the ease of removal of its sulfonamide byproduct.[1] It is particularly effective for the diazo transfer to a broad range of substrates, most notably β-keto esters, where it consistently provides high yields.[2] The electron-withdrawing nature of the acetamido group enhances the electrophilicity of the azide, facilitating the reaction.
This compound (MsnN₃) , also known as 2,4,6-trimethylbenzenesulfonyl azide, is distinguished by the sterically bulky mesityl group. This steric hindrance around the sulfonyl group makes it a more selective reagent. Its primary advantage lies in the efficient diazo transfer to sterically hindered substrates, such as certain cyclic ketones, where other less hindered sulfonyl azides may be less effective.[3]
Data Presentation: A Comparative Overview
The following tables summarize the key physical and reactive properties of this compound and p-ABSA, along with representative reaction yields.
Table 1: Physical and Safety Properties
| Property | This compound | p-Acetamidobenzenesulfonyl Azide (p-ABSA) |
| Synonyms | 2,4,6-Trimethylbenzenesulfonyl azide, MsnN₃ | p-ABSA, 4-(Acetylamino)benzenesulfonyl azide |
| CAS Number | 74257-98-4 | 2158-14-7 |
| Molecular Formula | C₉H₁₁N₃O₂S | C₈H₈N₄O₃S |
| Molecular Weight | 225.27 g/mol | 240.24 g/mol |
| Appearance | Colorless to pale yellow solid | White to off-white crystalline solid[4] |
| Safety Profile | Generally considered a safer alternative to tosyl azide. Standard precautions for azides should be followed. | Exhibited no impact sensitivity in studies, but caution with all azides is advised.[1] The sulfonamide byproduct is easily removed by trituration.[1] |
Table 2: Efficacy in Diazo Transfer Reactions (Representative Yields)
| Substrate Type | Reagent | Product | Yield (%) | Reference |
| β-Keto Esters | p-ABSA | α-Diazo-β-keto esters | 81-96% | [2] |
| Hindered Cyclic Ketones | This compound | α-Diazo cyclic ketones | Not specified, but noted as effective | [3] |
| β-Dicarbonyl Compounds | p-ABSA | 2-Diazo-1,3-dicarbonyls | Good to excellent | [5] |
Experimental Protocols
Detailed methodologies for representative diazo transfer reactions using each reagent are provided below.
Protocol 1: Diazo Transfer to a β-Keto Ester using p-Acetamidobenzenesulfonyl Azide (p-ABSA)
This protocol is adapted from a general procedure for the synthesis of α-diazo-β-keto esters.[2]
Materials:
-
β-Keto ester (1.0 equiv)
-
p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.0 equiv)
-
Acetonitrile (solvent)
-
Triethylamine (Et₃N) (3.0 equiv)[1]
-
Ether/Petroleum Ether mixture (for workup)
-
Silica gel for chromatography
Procedure:
-
A round-bottomed flask equipped with a magnetic stirrer is charged with the β-keto ester (e.g., 0.20 mol), p-acetamidobenzenesulfonyl azide (0.20 mol), and acetonitrile (1.5 L).[1]
-
The reaction vessel is cooled in an ice bath.
-
Triethylamine (0.60 mol) is added to the stirring mixture in one portion.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.[1]
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a 1:1 mixture of ether/petroleum ether (500 mL) to precipitate the p-acetamidobenzenesulfonamide byproduct.[1]
-
The mixture is filtered to remove the sulfonamide, and the filtrate is concentrated under reduced pressure.[1]
-
The crude product is purified by chromatography on silica gel to yield the α-diazo-β-keto ester.[1]
Protocol 2: Diazo Transfer to a Hindered Ketone using this compound
This protocol is a general representation based on the reported use of sterically hindered sulfonyl azides for challenging substrates.[3]
Materials:
-
Hindered ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Aprotic solvent (e.g., THF, Acetonitrile)
-
Strong, non-nucleophilic base (e.g., KHMDS, LiHMDS) (1.1 equiv)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for chromatography
Procedure:
-
The hindered ketone is dissolved in the anhydrous aprotic solvent in a flame-dried, inert atmosphere (N₂ or Ar) flask and cooled to -78 °C.
-
The strong base is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
A solution of this compound in the same solvent is added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at low temperature for several hours and then allowed to warm slowly to room temperature. Progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of the quenching solution.
-
The aqueous layer is extracted with the extraction solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the α-diazo ketone.
Visualizations
Diagram 1: General Workflow for Diazo Transfer Reaction
Caption: General workflow of a base-mediated diazo transfer reaction.
Diagram 2: Comparative Properties of Diazo Transfer Reagents
Caption: Key comparative features of p-ABSA and this compound.
References
A Comparative Guide to the Reactivity of Aryl Sulfonyl Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various aryl sulfonyl azides in key chemical transformations. By presenting supporting experimental data, detailed methodologies, and visual aids, we aim to equip researchers with the necessary information to select the most appropriate aryl sulfonyl azide for their specific synthetic needs.
Introduction to Aryl Sulfonyl Azides
Aryl sulfonyl azides are versatile reagents in organic synthesis, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and C-H functionalization reactions. The reactivity of these compounds is significantly influenced by the electronic nature of the substituents on the aryl ring. Understanding these substituent effects is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Quantitative Reactivity Comparison
The following tables summarize the performance of various aryl sulfonyl azides in different chemical reactions, based on reported yields from the scientific literature. While direct kinetic comparisons are often unavailable, these yields provide a valuable measure of relative reactivity under specific conditions.
Table 1: Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Aryl Sulfonyl Azide | Alkyne | Product Yield (%) | Reference |
| p-Toluenesulfonyl azide | Phenylacetylene | 94 | [1] |
| p-Methoxybenzenesulfonyl azide | Phenylacetylene | 92 | [1] |
| p-Nitrobenzenesulfonyl azide | Phenylacetylene | 85 | [1] |
| 2,4,6-Triisopropylbenzenesulfonyl azide | Phenylacetylene | 89 | [1] |
| Naphthalene-2-sulfonyl azide | Phenylacetylene | 91 | [1] |
Table 2: Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Cyclooctyne
| Aryl Sulfonyl Azide | Cyclooctyne | Product Yield (%) | Reference |
| Methanesulfonyl azide | Bicyclo[6.1.0]non-4-yne | 95 | [2] |
| p-Toluenesulfonyl azide | Bicyclo[6.1.0]non-4-yne | 98 | [2] |
| p-Nitrobenzenesulfonyl azide | Bicyclo[6.1.0]non-4-yne | 99 | [2] |
| p-Methoxybenzenesulfonyl azide | Bicyclo[6.1.0]non-4-yne | 96 | [2] |
Table 3: Reactivity in Rhodium-Catalyzed C-H Sulfonamidation of 2-Phenylpyridine
| Aryl Sulfonyl Azide | Product Yield (%) | Reference |
| p-Toluenesulfonyl azide | 85 | [3] |
| p-Methoxybenzenesulfonyl azide | 88 | [3] |
| p-Fluorobenzenesulfonyl azide | 75 | [3] |
| p-Chlorobenzenesulfonyl azide | 72 | [3] |
| p-Bromobenzenesulfonyl azide | 70 | [3] |
| p-(Trifluoromethyl)sulfonyl azide | 65 | [3] |
Experimental Protocols
Detailed methodologies for the key reactions cited in this guide are provided below.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a typical procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1]
Materials:
-
Aryl sulfonyl azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Prolinamide ligand (0.10 mmol, 10 mol%)
-
Water (10 mL, 0.1 M)
Procedure:
-
To a round-bottom flask, add the aryl sulfonyl azide (1.0 mmol), terminal alkyne (1.0 mmol), copper(I) iodide (0.05 mmol), and prolinamide ligand (0.10 mmol).
-
Add water (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is based on a general procedure for the reaction of sulfonyl azides with strained cyclooctynes.[2]
Materials:
-
Aryl sulfonyl azide (1.0 mmol)
-
Cyclooctyne (e.g., Bicyclo[6.1.0]non-4-yne) (1.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the aryl sulfonyl azide (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
In a separate flask, dissolve the cyclooctyne (1.0 mmol) in dichloromethane (5 mL).
-
Add the cyclooctyne solution dropwise to the aryl sulfonyl azide solution at room temperature with stirring.
-
The reaction is typically rapid and can be monitored by TLC or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting triazole is often pure enough for subsequent use, or it can be further purified by column chromatography if necessary.
Rhodium-Catalyzed C-H Sulfonamidation
This protocol is a representative procedure for the directed C-H functionalization of arenes with aryl sulfonyl azides.[3]
Materials:
-
2-Phenylpyridine (0.5 mmol)
-
Aryl sulfonyl azide (0.6 mmol)
-
[RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%)
-
AgSbF₆ (0.05 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE) (2 mL)
Procedure:
-
To a sealed reaction tube, add 2-phenylpyridine (0.5 mmol), aryl sulfonyl azide (0.6 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol).
-
Add 1,2-dichloroethane (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the sulfonamide.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the reactivity of aryl sulfonyl azides.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and reactivity of 1-sulfonylcyclooctatriazoles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03648G [pubs.rsc.org]
- 3. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N -(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04255B [pubs.rsc.org]
The Safer and Efficient Choice: A Comparative Guide to 4-Dodecylbenzenesulfonyl Azide in Specialized Chemical Synthesis
In the landscape of modern organic chemistry, the synthesis of complex molecules for applications ranging from drug discovery to advanced materials necessitates reagents that are not only effective but also safe to handle. 4-Dodecylbenzenesulfonyl azide has emerged as a superior diazo transfer agent, offering a compelling alternative to traditional reagents like p-toluenesulfonyl azide (tosyl azide). This guide provides a comprehensive comparison of 4-dodecylbenzenesulfonyl azide with other alternatives, supported by experimental data and detailed protocols for its key applications.
Performance Comparison of Diazo Transfer Reagents
The primary application of 4-dodecylbenzenesulfonyl azide is in diazo transfer reactions, a fundamental process for introducing a diazo group into organic molecules. The choice of a diazo transfer reagent is critical, impacting not only the reaction's success but also its safety profile.
Safety Profile
A paramount advantage of 4-dodecylbenzenesulfonyl azide is its significantly improved safety profile compared to other sulfonyl azides. Experimental data has demonstrated that it exhibits no shock sensitivity at the highest test levels (150 kg·cm) and possesses only 24% of the heat of decomposition of TNT, a stark contrast to the high shock sensitivity and explosive potential of tosyl azide, which is comparable to tetryl.
Table 1: Safety Data Comparison of Diazo Transfer Reagents
| Reagent | Shock Sensitivity | Heat of Decomposition (cal/g) | Notes |
| 4-Dodecylbenzenesulfonyl Azide | No sensitivity at 150 kg·cm | Low | Considered a much safer alternative. |
| p-Toluenesulfonyl Azide (Tosyl Azide) | High (comparable to tetryl) | High (explosiveness of TNT) | Potentially explosive, requires careful handling. |
| Methanesulfonyl Azide (Mesyl Azide) | High | High | Known safety hazards, limiting its use. |
| 4-Acetamidobenzenesulfonyl Azide (p-ABSA) | Lower than Tosyl Azide | Moderate | A safer alternative to tosyl and mesyl azide. |
Performance and Efficiency
In terms of performance, 4-dodecylbenzenesulfonyl azide has been shown to be as effective as other commonly used sulfonyl azides, such as methanesulfonyl azide and 4-acetamidobenzenesulfonyl azide, in detrifluoroacetylative diazo transfer reactions. While direct, comprehensive comparative studies on yields and reaction times across a wide range of substrates are not extensively documented in single reports, the available literature suggests comparable efficacy. The choice of reagent often comes down to safety considerations and ease of purification.
Table 2: Performance Comparison of Diazo Transfer Reagents (Qualitative)
| Reagent | Typical Yields | Reaction Times | Substrate Scope | Purification Considerations |
| 4-Dodecylbenzenesulfonyl Azide | Good to Excellent | Comparable to other sulfonyl azides | Broad | Byproducts are generally easy to remove. |
| p-Toluenesulfonyl Azide (Tosyl Azide) | Good to Excellent | Standard | Broad | p-Toluenesulfonamide byproduct can be challenging to remove. |
| Methanesulfonyl Azide (Mesyl Azide) | Good to Excellent | Often faster | Broad | Methanesulfonamide byproduct is water-soluble, facilitating removal. |
| 4-Acetamidobenzenesulfonyl Azide (p-ABSA) | Good to Excellent | Comparable to other sulfonyl azides | Broad | Byproduct is often crystalline and easily removed. |
| Imidazole-1-sulfonyl Azide Salts | Good to Excellent | Variable | Broad | Water-soluble byproducts simplify purification. |
| "Sulfonyl-Azide-Free" (SAFE) Protocol | Moderate to Excellent | Variable | Broad | Avoids the handling of isolated sulfonyl azides. |
Key Applications and Experimental Protocols
Beyond its general use in diazo transfer reactions, 4-dodecylbenzenesulfonyl azide is valuable in several specialized applications.
Synthesis of α-Diazo Carbonyl Compounds
The introduction of a diazo group to an active methylene compound is a cornerstone of organic synthesis, enabling the formation of various important intermediates.
Experimental Protocol: Detrifluoroacetylative Diazo Transfer
This protocol describes a general procedure for the synthesis of α-diazo ketones from a ketone precursor.
-
Enolate Formation: The ketone substrate is reacted with 1.1 equivalents of a strong base, such as lithium hexamethyldisilazide (LiHMDS), in an anhydrous solvent like tetrahydrofuran (THF) at -78 °C to form the corresponding lithium enolate.
-
Acylation: The enolate solution is then treated with 1.2 equivalents of trifluoroethyl trifluoroacetate (TFETFA) at -78 °C to yield the α-trifluoroacetyl ketone.
-
Diazo Transfer: The resulting α-trifluoroacetyl ketone is dissolved in acetonitrile containing 1.0 equivalent of water and 1.5 equivalents of triethylamine. To this solution, 1.1 equivalents of 4-dodecylbenzenesulfonyl azide are added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the desired α-diazo ketone is purified by column chromatography on silica gel.
Bioconjugation via Click Chemistry
4-Dodecylbenzenesulfonyl azide can be utilized to introduce an azide moiety into a molecule, which can then participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This is particularly useful in bioconjugation for linking molecules to proteins, nucleic acids, or other biomolecules.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an azide-modified molecule with an alkyne-containing counterpart.
-
Preparation of Reagents: Prepare stock solutions of the azide-functionalized molecule (synthesized using 4-dodecylbenzenesulfonyl azide), the alkyne-functionalized molecule, a copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water), a sodium ascorbate solution (e.g., 1 M in water, freshly prepared), and a copper-stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).
-
Reaction Setup: In a reaction vessel, combine the azide and alkyne partners in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
-
Addition of Catalytic System: Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiation of Reaction: Initiate the cycloaddition by adding the sodium ascorbate solution. The reaction is typically carried out at room temperature and can be complete within 1-4 hours.
-
Purification: The resulting triazole-linked conjugate can be purified using standard techniques such as size-exclusion chromatography or HPLC.
Synthesis of PET Imaging Agents and Cephalosporin Analogs
While specific protocols detailing the use of 4-dodecylbenzenesulfonyl azide for the synthesis of Positron Emission Tomography (PET) ligands and the modification of cephalosporin antibiotics are not extensively reported, its role as a diazo transfer agent suggests its applicability. In PET ligand synthesis, a diazo group can be a precursor to a radiolabeled functional group. In the case of cephalosporins, the introduction of a diazo group can enable further chemical modifications to develop new antibiotic derivatives. Given the comparable reactivity of 4-dodecylbenzenesulfonyl azide to other sulfonyl azides, it can likely be substituted into existing protocols that utilize reagents like tosyl azide, with the significant benefit of enhanced safety.
Conclusion
4-Dodecylbenzenesulfonyl azide stands out as a valuable reagent in modern organic synthesis. Its primary benefit is a significantly improved safety profile over traditional diazo transfer reagents like tosyl azide, without compromising on performance. For researchers, scientists, and drug development professionals, the adoption of 4-dodecylbenzenesulfonyl azide can lead to safer laboratory practices while enabling the efficient synthesis of a wide range of important molecules. Its utility in fundamental transformations like diazo transfer and its applicability in advanced techniques such as click chemistry underscore its importance as a versatile and reliable tool in the chemist's arsenal.
Triflyl Azide: A High-Octane Reagent for Diazo-Transfer Reactions
In the landscape of synthetic organic chemistry, the efficient construction of diazo compounds is paramount for accessing a diverse array of molecular architectures. Diazo-transfer reactions, which introduce the -N2 functional group, are a cornerstone of this endeavor. Among the arsenal of reagents available for this transformation, trifluoromethanesulfonyl azide, commonly known as triflyl azide (TfN3), has emerged as a particularly potent option, often outperforming its traditional counterparts. This guide provides a comprehensive comparison of triflyl azide with other diazo-transfer reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic challenges.
Performance Comparison of Diazo-Transfer Reagents
Triflyl azide's reputation as a superior diazo-transfer reagent stems from its high reactivity, which allows it to engage with a broad range of substrates, including those that are unreactive towards more conventional reagents.[1] However, this heightened reactivity is accompanied by significant safety concerns, as triflyl azide is a potent explosive.[2][3] This has spurred the development of safer alternatives and innovative reaction technologies, such as continuous flow synthesis, to mitigate the risks associated with its use.[1][4]
The following tables summarize the performance of triflyl azide in comparison to other commonly used diazo-transfer reagents across various substrate classes.
Table 1: Diazo Transfer to Activated Methylene Compounds
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
| Ethyl benzoylacetate | TfN3 | Et3N | CH2Cl2 | 95 | [1] |
| Ethyl benzoylacetate | Imidazole-1-sulfonyl azide HCl | K2CO3 | CH3CN | 92 | [2] |
| Ethyl benzoylacetate | TsN3 | Et3N | CH3CN | 85 | [5] |
| Diethyl malonate | TfN3 | Et3N | CH2Cl2 | 98 | [1] |
| Diethyl malonate | Imidazole-1-sulfonyl azide HCl | K2CO3 | CH3CN | 96 | [2] |
| Diethyl malonate | TsN3 | Et3N | CH3CN | 90 | [5] |
| β-Ketonitrile | TfN3 | DBU | CH2Cl2 | 85 | [1][4] |
| β-Ketonitrile | Imidazole-1-sulfonyl azide HCl | K2CO3 | CH3CN | ~85 | [1] |
Table 2: Diazo Transfer to Primary Amines
| Substrate | Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
| Benzylamine | TfN3 | CuSO4 | NaHCO3 | CH2Cl2/H2O | 92 | |
| Benzylamine | Imidazole-1-sulfonyl azide HCl | CuSO4 | K2CO3 | CH3CN/H2O | 95 | [2] |
| D-Glucosamine HCl | TfN3 | CuSO4 | Et3N | CH2Cl2/MeOH/H2O | 85 | [3] |
| D-Glucosamine HCl | Imidazole-1-sulfonyl azide HCl | CuSO4 | K2CO3 | CH3CN/H2O | 88 | [2] |
| 6-Aminopenicillanate derivative | TfN3 | - | Et3N | Toluene | 70 | [6] |
Key Alternatives to Triflyl Azide
While triflyl azide is a powerful tool, its hazardous nature necessitates the consideration of safer alternatives.
-
Imidazole-1-sulfonyl azide hydrochloride and its salts: These reagents have gained significant traction as safer, crystalline, and shelf-stable alternatives to triflyl azide.[2][7] They exhibit comparable reactivity in many cases, particularly for the conversion of primary amines to azides and diazo transfer to activated methylene compounds.[2][8] The hydrogen sulfate and tetrafluoroborate salts are reported to be even safer to handle.[2]
-
Tosyl azide (TsN3): A classical and widely used reagent, tosyl azide is effective for diazo transfer to active methylene compounds.[5] However, it is less reactive than triflyl azide and can also be explosive, prompting the development of safer, in-situ generation methods.[9][10]
-
p-Acetamidobenzenesulfonyl azide (p-ABSA): This reagent is considered a safer alternative to tosyl azide and mesyl azide.[11][12] The workup procedure is often simplified as the sulfonamide byproduct can be easily removed.[11]
Experimental Protocols
1. General Procedure for Diazo Transfer to Activated Methylene Compounds using Triflyl Azide (Batch Process)
Caution: Triflyl azide is a potent explosive and should be handled with extreme care behind a blast shield. It is typically generated in situ and used directly in solution.
A solution of triflyl azide is prepared by reacting triflic anhydride with sodium azide in a biphasic water/dichloromethane mixture at 0 °C.[1][4] The organic layer containing the triflyl azide is then separated and used directly. To a solution of the active methylene compound (1.0 equiv) and a base such as triethylamine (1.2 equiv) in an appropriate solvent (e.g., dichloromethane or acetonitrile) at 0 °C, the freshly prepared solution of triflyl azide (1.1 equiv) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. General Procedure for Diazo Transfer to Primary Amines using Imidazole-1-sulfonyl Azide Hydrochloride
To a solution of the primary amine (1.0 equiv), imidazole-1-sulfonyl azide hydrochloride (1.1 equiv), and a catalyst such as copper(II) sulfate (0.01-0.05 equiv) in a mixture of acetonitrile and water is added a base such as potassium carbonate (2.0 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the corresponding azide.[2]
Mechanistic Insights and Workflow Diagrams
The following diagrams illustrate the general mechanism of diazo-transfer reactions and a typical experimental workflow for the in-situ generation and use of triflyl azide.
Caption: General mechanism of a base-mediated diazo-transfer reaction.
Caption: Experimental workflow for a typical diazo-transfer reaction using in-situ generated triflyl azide.
Safety Considerations
The primary drawback of triflyl azide is its explosive nature.[2] It is highly sensitive to shock and heat and should never be isolated in a neat or concentrated form. The use of continuous flow technology is a significant advancement in mitigating these risks by generating and consuming the reagent in situ, thus avoiding the accumulation of hazardous quantities.[1][4] When handling triflyl azide in a batch process, it is imperative to use appropriate personal protective equipment, work behind a blast shield, and avoid scratching or applying friction to any apparatus containing the reagent. Furthermore, the reaction of triflyl azide with dichloromethane can produce hazardous byproducts like azido-chloromethane and diazidomethane, making toluene a safer solvent choice.[6][13]
Conclusion
Triflyl azide stands out as a highly effective diazo-transfer reagent, capable of promoting reactions that are sluggish or unsuccessful with other reagents. Its broad substrate scope makes it an invaluable tool in organic synthesis. However, its potent reactivity is intrinsically linked to its hazardous and explosive nature. For many applications, safer alternatives like imidazole-1-sulfonyl azide salts offer a comparable level of reactivity with a significantly improved safety profile. The advent of continuous flow synthesis provides a viable strategy for harnessing the power of triflyl azide while minimizing the associated risks. Ultimately, the choice of reagent and methodology will depend on the specific substrate, the scale of the reaction, and the safety infrastructure available to the researcher.
References
- 1. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 6. Direct Diazo-Transfer Reaction on β-lactam: Synthesis and Preliminary Biological Activities of 6-Triazolylpenicillanic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azide synthesis by diazotransfer [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonyl Azide Reagents: Mechanisms, Performance, and Safety
For Researchers, Scientists, and Drug Development Professionals
Sulfonyl azide reagents are indispensable tools in modern organic synthesis, primarily utilized for the introduction of azide and diazo functionalities. Their reactivity and selectivity are highly dependent on the nature of the sulfonyl group, leading to a diverse array of reagents with distinct mechanistic pathways and performance characteristics. This guide provides an objective comparison of common sulfonyl azide reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given transformation.
Introduction to Sulfonyl Azide Reagents
Sulfonyl azides (R-SO₂N₃) are a class of organic compounds characterized by a sulfonyl group attached to an azide moiety. They are widely employed in various chemical transformations, including:
-
Diazo Transfer Reactions: The transfer of a diazo group (=N₂) to an active methylene compound, such as a β-ketoester or a β-diketone, to form a diazocarbonyl compound.
-
Azidation of Amines: The conversion of primary amines to their corresponding azides.
-
Cycloaddition Reactions: Participation in [3+2] cycloadditions with various unsaturated systems.
-
Nitrene Source: Generation of sulfonylnitrenes upon photolysis or thermolysis for C-H amination/amidation reactions.
The reactivity of a sulfonyl azide is primarily governed by the electronic properties of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the azide terminus, making the reagent more reactive. Conversely, electron-donating groups decrease reactivity. This electronic modulation allows for the fine-tuning of the reagent's performance and stability.
Mechanistic Differences in Key Reactions
The primary mechanistic distinction between various sulfonyl azide reagents lies in their electrophilicity, which dictates their reactivity in key transformations like diazo transfer and amine azidation.
Diazo Transfer to Active Methylene Compounds
The generally accepted mechanism for diazo transfer to a β-dicarbonyl compound involves the initial deprotonation of the active methylene proton by a base to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide. The resulting triazene intermediate subsequently collapses, transferring the diazo group to the carbon and forming a sulfonamide byproduct.
The rate of this reaction is significantly influenced by the electrophilicity of the sulfonyl azide. Reagents with strongly electron-withdrawing groups, such as trifluoromethanesulfonyl azide (TfN₃), are highly reactive due to the increased positive charge on the terminal nitrogen atom, facilitating nucleophilic attack. In contrast, reagents with electron-donating groups, like p-toluenesulfonyl azide (TsN₃), are less reactive.
Azidation of Primary Amines
The azidation of primary amines with sulfonyl azides is believed to proceed through the formation of a triazene intermediate. The amine acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide. Proton transfer and subsequent elimination of the sulfonamide lead to the formation of the corresponding azide.
Similar to diazo transfer, the reactivity of the sulfonyl azide is paramount. Highly electrophilic reagents like triflyl azide (TfN₃) are very effective for this transformation. Safer and more stable alternatives, such as imidazole-1-sulfonyl azide hydrogen sulfate, have also been developed and are proposed to react through a similar diazo-transfer mechanism, as confirmed by ¹⁵N NMR labeling studies.
Performance Comparison of Common Sulfonyl Azide Reagents
The choice of a sulfonyl azide reagent is often a balance between reactivity, stability, and ease of handling. The following tables summarize the performance of several common reagents.
Reactivity and Yields in Diazo Transfer
| Reagent | Structure | Relative Reactivity | Typical Yields (β-ketoesters) | Notes |
| Trifluoromethanesulfonyl Azide (TfN₃) | CF₃SO₂N₃ | Very High | Excellent | Highly reactive but explosive and not commercially available; typically prepared in situ. |
| p-Toluenesulfonyl Azide (TsN₃) | CH₃C₆H₄SO₂N₃ | Moderate | Good to Excellent | Widely used, commercially available, and relatively stable. |
| Methanesulfonyl Azide (MsN₃) | CH₃SO₂N₃ | Moderate | Good | The sulfonamide byproduct is water-soluble, simplifying purification. |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | CH₃CONHC₆H₄SO₂N₃ | Moderate | Good to Excellent | A safer alternative to TsN₃ with similar reactivity. |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | C₃H₃N₂SO₂N₃·H₂SO₄ | High | Good to Excellent | A stable, crystalline solid that is a safer alternative to TfN₃. |
Safety Data
The handling of sulfonyl azides requires caution due to their potential for explosive decomposition. The following table provides key safety data for several reagents.
| Reagent | Decomposition Onset (Tonset, °C) | Enthalpy of Decomposition (ΔHd, J/g) | Impact Sensitivity |
| Trifluoromethanesulfonyl Azide (TfN₃) | ~105 | -2150 | High |
| p-Toluenesulfonyl Azide (TsN₃) | 133 | -1439 | Medium |
| Methanesulfonyl Azide (MsN₃) | 121 | -1780 | High |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | 158 | -1230 | Low |
| Imidazole-1-sulfonyl Azide HCl salt | 150 (violent decomposition) | Not reported | High (sensitive upon storage) |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | 131 | Not reported | Insensitive to impact |
Data sourced from "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents" unless otherwise noted.
Experimental Protocols
Detailed experimental procedures are crucial for the safe and successful application of sulfonyl azide reagents. Below are representative protocols for common transformations.
General Procedure for Diazo Transfer to a β-Ketoester using p-Toluenesulfonyl Azide
-
Reaction Setup: To a solution of the β-ketoester (1.0 equiv) in acetonitrile, add triethylamine (1.1 equiv) at room temperature.
-
Addition of Reagent: Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl azide (1.05 equiv) in acetonitrile dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diazocarbonyl compound.
General Procedure for the Azidation of a Primary Amine using Trifluoromethanesulfonyl Azide (in situ preparation)
Caution: Trifluoromethanesulfonyl azide is a potent explosive and should be handled with extreme care behind a blast shield. It is recommended to generate and use it in situ.
-
In situ Preparation of TfN₃: In a separate flask, dissolve sodium azide in water and add dichloromethane. Cool the biphasic mixture to 0 °C and add trifluoromethanesulfonic anhydride dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 2-3 hours. The organic layer containing TfN₃ is used directly in the next step.
-
Reaction Setup: To a solution of the primary amine (1.0 equiv) in dichloromethane, add a catalytic amount of copper(II) sulfate.
-
Addition of Reagent: Add the freshly prepared solution of TfN₃ in dichloromethane dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.
-
Workup and Purification: Perform an aqueous workup and purify the crude product by column chromatography to obtain the desired azide.
Conclusion
The selection of a sulfonyl azide reagent is a critical decision in the design of a synthetic route. Reagents with highly electron-withdrawing groups, such as triflyl azide, offer high reactivity but come with significant safety concerns. Conversely, more stable and safer alternatives like p-ABSA and imidazole-1-sulfonyl azide salts provide a good balance of reactivity and ease of handling. By understanding the mechanistic nuances and carefully considering the experimental data on performance and safety, researchers can make informed decisions to optimize their synthetic endeavors.
Safety Operating Guide
Safe Disposal of 2-Mesitylenesulfonyl Azide: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 2-mesitylenesulfonyl azide, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks associated with the energetic nature of azide compounds.
Core Safety Principles
This compound, like other organic azides, is a potentially explosive compound that is sensitive to heat, shock, and friction. It is imperative to handle this reagent with extreme care in a controlled laboratory environment. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves.
-
Ventilation: All procedures must be conducted in a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or dust.
-
Scale: Whenever possible, work with the smallest feasible quantities of the azide.
-
Compatibility: Avoid contact with strong acids, bases, and reducing agents, as these can lead to violent decomposition. Do not use metal spatulas or stir bars, as contact with metals can form highly sensitive and explosive metal azides.
Recommended Disposal Procedures
Two primary methods are recommended for the quenching and disposal of this compound, based on established procedures for analogous sulfonyl azides such as tosyl azide. The standard quenching method for inorganic azides using sodium nitrite and acid has been shown to be ineffective for sulfonyl azides and should be avoided.[1]
Method 1: Quenching with a Sacrificial Acceptor (Acetylacetone)
This method involves reacting the sulfonyl azide with a sacrificial acceptor molecule, such as acetylacetone, to form a more stable diazo compound, which can then be safely decomposed.[2]
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet, dissolve the this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 0.5 M.
-
Quenching Reaction: In a separate flask, prepare a solution of sodium hydroxide (1.1 equivalents relative to the azide) and acetylacetone (1.2 equivalents) in a mixture of water and acetonitrile.
-
Addition: Slowly add the azide solution to the acetylacetone solution with vigorous stirring at room temperature. The reaction is typically complete within 2 hours.
-
Decomposition of Diazo Intermediate: Once the quenching of the azide is complete (as confirmed by TLC or other appropriate analytical methods), the resulting diazoacetoacetate can be decomposed. Cool the reaction mixture in an ice bath and slowly add a solution of sodium nitrite (2 equivalents) in water.
-
Acidification: While maintaining the cold temperature, slowly add dilute sulfuric acid (e.g., 2 M) dropwise until the solution is acidic and gas evolution (nitrogen) ceases.
-
Final Disposal: Neutralize the resulting solution with a base (e.g., sodium bicarbonate) and dispose of it as aqueous waste, in accordance with local regulations. The organic byproducts, primarily the sulfonamide, should be extracted and disposed of as solid chemical waste.
| Reagent | Molar Ratio (relative to Azide) | Purpose |
| Acetylacetone | 1.2 | Sacrificial acceptor for quenching |
| Sodium Hydroxide | 1.1 | Base for the quenching reaction |
| Sodium Nitrite | 2.0 | Decomposition of diazo intermediate |
| Sulfuric Acid (2 M) | To acidic pH | Acidification for decomposition |
Method 2: Staudinger Reduction with Triphenylphosphine
The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to amines, using a phosphine reagent such as triphenylphosphine.[3][4][5][6] The resulting iminophosphorane is then hydrolyzed to the corresponding sulfonamide and triphenylphosphine oxide.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the this compound in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Addition of Triphenylphosphine: Slowly add a solution of triphenylphosphine (1.1 equivalents) in the same solvent to the azide solution at room temperature. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases. The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the azide spot.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 30 minutes.
-
Work-up and Disposal: Remove the solvent under reduced pressure. The resulting solid residue will contain 2-mesitylenesulfonamide and triphenylphosphine oxide. This mixture should be collected and disposed of as solid chemical waste in accordance with local regulations.
| Reagent | Molar Ratio (relative to Azide) | Purpose |
| Triphenylphosphine | 1.1 | Reducing agent for Staudinger reaction |
| Water | Excess | Hydrolysis of the iminophosphorane intermediate |
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
Waste Stream Management
The final disposal of the quenched materials must comply with institutional and local environmental regulations.
-
Aqueous Waste: The neutralized aqueous waste from Method 1 should be disposed of in a designated aqueous waste container.
-
Solid Waste: The solid byproducts from both methods, primarily 2-mesitylenesulfonamide and triphenylphosphine oxide (from Method 2), are generally considered non-hazardous for disposal purposes but should be collected in a labeled solid waste container and disposed of through your institution's hazardous waste management program.[7][8][9][10]
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment.
References
- 1. DSpace [cora.ucc.ie]
- 2. youtube.com [youtube.com]
- 3. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Sorption and biodegradation of sulfonamide antibiotics by activated sludge: experimental assessment using batch data obtained under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eponline.com [eponline.com]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-Mesitylenesulfonyl azide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Mesitylenesulfonyl Azide was located. The following guidance is based on the known hazards of analogous compounds, including sulfonyl chlorides and organic azides. Researchers must consult the specific SDS for this compound upon acquisition and adhere to all institutional safety protocols. The information provided here is for precautionary guidance and is not a substitute for a formal risk assessment.
Operational Plan
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
-
Ventilation: Ensure adequate general laboratory ventilation.
Administrative Controls:
-
Prior Training: All personnel must be trained on the potential hazards of sulfonyl and azide compounds before handling this compound.
-
Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel.
-
Standard Operating Procedure (SOP): A written SOP for the specific procedure involving this compound should be developed and approved.
-
Emergency Plan: An emergency plan detailing procedures for spills, exposures, and other incidents must be in place.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don all required Personal Protective Equipment (PPE) as detailed in the table below.
-
Ensure the fume hood is functioning correctly.
-
Prepare all necessary reagents and equipment before handling the azide.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Carefully open the container in the fume hood.
-
Avoid generating dust or aerosols.
-
Use compatible spatulas and glassware (avoid metal spatulas which can form explosive metal azides).
-
Dispense the required amount of the compound carefully.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly label and store any unused material according to institutional guidelines.
-
Remove and dispose of PPE as hazardous waste.
-
Wash hands and arms thoroughly with soap and water after exiting the work area.
-
Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified. Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles. |
| Skin (Hands) | Double Gloving (Nitrile or Neoprene) | Inner glove tucked under the lab coat cuff, outer glove over the cuff. Check for any signs of degradation before and during use. |
| Skin (Body) | Flame-Resistant Lab Coat | Fully buttoned with tight-fitting cuffs. |
| Respiratory | NIOSH-approved Respirator | A respirator with cartridges appropriate for organic vapors and particulates may be necessary depending on the scale and nature of the work. Consult with your institution's safety officer. |
Disposal Plan
Decontamination:
-
All glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous waste.
-
Work surfaces in the fume hood should be wiped down with a decontaminating solution and then with soap and water. All wipes must be disposed of as solid hazardous waste.
Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed, and non-metallic hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Azide Quenching: Due to the potential for forming explosive metal azides, it is crucial to follow established protocols for quenching azide-containing waste if required by your institution. This often involves treatment with a reducing agent under controlled conditions. Never pour azide-containing waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
